4-Iodophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKUTIUJGYHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392135 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15845-62-2 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Iodophenyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to 4-Iodophenyl Isocyanate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound. This compound is a valuable reagent in organic synthesis, particularly for the preparation of various derivatives used in medicinal chemistry and materials science. Its reactivity is dominated by the electrophilic nature of the isocyanate group, making it a versatile building block for creating ureas, urethanes (carbamates), and other important structural motifs.[1][2]
Core Chemical and Physical Properties
This compound is a solid at room temperature, sensitive to moisture and light.[3] Proper storage is crucial to maintain its reactivity and purity.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO | [3] |
| Molecular Weight | 245.02 g/mol | [3] |
| Melting Point | 44-48 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Appearance | White to light yellow solid | Inferred from related compounds |
| Storage Temperature | 2-8°C |
Reactivity and Reaction Mechanisms
The isocyanate functional group (–N=C=O) is highly electrophilic at the central carbon atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[4][5] Aromatic isocyanates, like this compound, are generally more reactive than their aliphatic counterparts.[6]
Reaction with Nucleophiles
The general reaction involves the attack of a nucleophile on the carbonyl carbon of the isocyanate group. This is followed by a proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate.[5]
References
4-Iodophenyl isocyanate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodophenyl isocyanate, a key reagent in organic synthesis. It covers its physicochemical properties, detailed experimental protocols for its synthesis and applications, and discusses its chemical reactivity and potential areas of interest for researchers.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 15845-62-2 | [1] |
| Molecular Formula | C₇H₄INO | [2] |
| Molecular Weight | 245.02 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 44-48 °C | |
| Boiling Point | 84 °C at 5 mmHg | [3] |
| Density | 1.79 g/cm³ (Predicted) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents like dry benzene. | |
| InChI Key | KVMKUTIUJGYHBA-UHFFFAOYSA-N | |
| SMILES | O=C=Nc1ccc(I)cc1 |
Synthesis of this compound
This compound can be synthesized from 4-iodoaniline through a reaction with triphosgene in the presence of a base like triethylamine. This method provides a reliable route to obtaining the isocyanate for further use in chemical synthesis.
Experimental Protocol: Synthesis from 4-Iodoaniline
-
Reaction Setup: A solution of triphosgene (e.g., 10 mmol) and triethylamine (e.g., 20 mmol) is prepared in a suitable dry solvent, such as benzene, under an inert atmosphere.
-
Addition of Amine: A solution of 4-iodoaniline (e.g., 20 mmol) in the same dry solvent is added dropwise to the triphosgene solution over a period of approximately 20 minutes.
-
Reaction Conditions: During the addition, the reaction mixture's temperature is gradually increased from ambient to reflux. The mixture is then refluxed for approximately 3 hours to ensure the completion of the reaction.
-
Work-up and Purification: After reflux, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield a residue. The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid, which solidifies upon cooling.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Iodophenyl isocyanate (C₇H₄INO), an important intermediate in pharmaceutical and chemical synthesis. The document details established synthetic methodologies, including experimental protocols and reaction mechanisms, and presents key quantitative data in a structured format. Safety precautions for handling this hazardous compound are also outlined.
Physicochemical Properties
This compound is an aromatic compound featuring a phenyl ring substituted with an iodine atom and an isocyanate functional group at the para position.[1] Its properties are summarized in the tables below.
Table 1: Physical and Thermodynamic Properties
| Property | Value | Reference |
| Melting Point | 44-48°C | [1] |
| Boiling Point | 84°C at 5 mmHg | [1] |
| Density | 1.79 g/cm³ | [1] |
| Flash Point | 113°C (closed cup) | |
| Vapor Pressure | 0.0248 mmHg at 25°C | [1] |
Table 2: Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO | [1][2][3][4] |
| Molecular Weight | 245.02 g/mol | [2][3][4] |
| Exact Mass | 244.93400 u | [1] |
| InChI Key | KVMKUTIUJGYHBA-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1N=C=O)I |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are the phosgenation of 4-iodoaniline using triphosgene and the Curtius rearrangement of 4-iodobenzoyl azide.
Synthesis via Triphosgene (Phosgenation)
This is a common and effective method for synthesizing aryl isocyanates from the corresponding anilines. It involves the reaction of 4-iodoaniline with triphosgene, a safer solid substitute for phosgene gas.
The reaction proceeds by the formation of an N-phenylcarbamoyl chloride intermediate from the reaction of 4-iodoaniline with phosgene (generated in situ from triphosgene), followed by dehydrochlorination with a base like triethylamine to yield the isocyanate.
References
4-Iodophenyl Isocyanate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-iodophenyl isocyanate. Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.
Core Concepts: Stability Profile of this compound
This compound is a reactive organic compound susceptible to degradation under various environmental conditions. Its stability is primarily influenced by moisture, temperature, and light. The isocyanate functional group (-N=C=O) is highly electrophilic and prone to reaction with nucleophiles, most notably water.
Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. In the presence of water, the isocyanate group reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-iodoaniline) and carbon dioxide gas. This reaction is often catalyzed by bases.[1] The formation of insoluble polyureas can also occur, appearing as solid precipitates in the sample. This evolution of CO2 can lead to a dangerous pressure buildup in sealed containers.[2][3]
Thermal and Light Sensitivity: Elevated temperatures can accelerate the degradation of this compound and can also promote polymerization. The compound is also sensitive to light and should be stored in amber or opaque containers to prevent photolytic decomposition.[4][5][6]
Incompatible Materials: this compound is incompatible with a range of substances that can act as nucleophiles or catalysts for its decomposition. These include:
Recommended Storage and Handling Protocols
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.
| Parameter | Recommended Condition |
| Temperature | Refrigerate at 2-8°C.[4][8][9] |
| Atmosphere | Store under a dry, inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[7] |
| Container | Use a tightly sealed, amber or opaque glass container to protect from light and moisture.[4][5][6] Ensure the container closure is secure to prevent moisture ingress. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1][10] Use personal protective equipment, including gloves and safety glasses.[10] |
| Dispensing | When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container. |
| Incompatible Agents | Store away from incompatible materials such as acids, bases, alcohols, amines, and strong oxidizing/reducing agents.[7] |
Experimental Protocol: Stability Assessment of this compound
The following is a representative protocol for assessing the stability of this compound under various conditions. This protocol is based on general principles of stability testing for reactive chemical compounds.
Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (high purity)
-
Inert gas (Nitrogen or Argon)
-
Dry, amber glass vials with screw caps
-
Controlled environment chambers (for temperature and humidity)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Anhydrous solvents (e.g., acetonitrile, toluene)
Methodology:
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh 10-20 mg of this compound into several pre-labeled amber glass vials.
-
Purge the headspace of each vial with the inert gas before tightly sealing the cap.
-
-
Storage Conditions:
-
Long-Term Stability: Store a set of vials at the recommended storage condition of 2-8°C.
-
Accelerated Stability: Store sets of vials in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and controlled relative humidity (e.g., 60% RH).
-
Photostability: Expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) while maintaining a constant temperature. A control set should be wrapped in aluminum foil to exclude light.
-
-
Time Points for Analysis:
-
Analyze one vial from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, 4, and 6 weeks for accelerated).
-
-
Analytical Method (HPLC):
-
At each time point, remove a vial from its storage condition and allow it to equilibrate to room temperature.
-
Under an inert atmosphere, dissolve the contents in a known volume of anhydrous solvent (e.g., acetonitrile).
-
Immediately analyze the sample by a validated reverse-phase HPLC method with UV detection. The mobile phase and column selection should be optimized for the separation of this compound from its potential degradation products (e.g., 4-iodoaniline).
-
Quantify the peak area of this compound and any significant degradation products against a freshly prepared standard solution.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
-
If applicable, use the data from accelerated studies to predict the shelf-life under recommended storage conditions using Arrhenius calculations.
-
Quantitative Stability Data
| Storage Condition | Time Point | Purity (%) | Appearance |
| 2-8°C (Recommended) | 0 Months | 99.5 | White crystalline solid |
| 6 Months | 99.2 | No change | |
| 12 Months | 98.9 | No change | |
| 25°C / 60% RH (Accelerated) | 0 Weeks | 99.5 | White crystalline solid |
| 2 Weeks | 97.1 | Slight discoloration | |
| 4 Weeks | 94.8 | Yellowish tint | |
| 6 Weeks | 92.3 | Yellow solid | |
| 40°C / 75% RH (Stress Condition) | 0 Weeks | 99.5 | White crystalline solid |
| 1 Week | 88.6 | Yellow solid | |
| 2 Weeks | 79.4 | Brownish solid, clumping | |
| 4 Weeks | 65.2 | Brown solid, significant clumping |
Visualizing Stability Factors and Degradation Pathways
The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 4-Iodophenyl isothiocyanate, 97% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. westgard.com [westgard.com]
- 5. This compound | 15845-62-2 [amp.chemicalbook.com]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Semantic Scholar [semanticscholar.org]
- 7. database.ich.org [database.ich.org]
- 8. cambridgesafety.co.uk [cambridgesafety.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound (15845-62-2) for sale [vulcanchem.com]
In-Depth Technical Guide to 4-Iodophenyl Isocyanate: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, detailed handling precautions, and experimental protocols for 4-Iodophenyl isocyanate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chemical intermediate.
Safety Data Sheet (SDS)
The following tables summarize the key safety and physical property data for this compound.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Iodo-4-isocyanatobenzene, p-Iodophenyl isocyanate |
| CAS Number | 15845-62-2 |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol |
| Structure | Ic1ccc(cc1)N=C=O |
Table 2: Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich, ChemicalBook[1][2]
Table 3: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 44-48 °C (lit.) |
| Boiling Point | 84 °C at 5 mmHg |
| Flash Point | >110 °C (>230 °F) |
| Density | 1.79 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| Sensitivity | Moisture and light sensitive |
Source: Sigma-Aldrich, ChemicalBook[1][2][3]
Handling and Storage Precautions
Isocyanates are a class of highly reactive compounds that require strict safety protocols.[4] The following procedures are critical for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Hand Protection: Use chemically resistant gloves such as butyl rubber or nitrile rubber. Latex gloves are not recommended as they may be permeable to isocyanates.[4]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, chemical-resistant coveralls should be considered.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If work outside of a fume hood is unavoidable, a full-face supplied-air respirator is necessary.
Safe Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored at 2-8°C and protected from moisture and light.[1][2][3] Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous buildup of pressure in a sealed container.
Experimental Protocols
This compound is a valuable reagent in organic synthesis, particularly for the preparation of ureas, carbamates, and in cycloaddition reactions.
Synthesis of Silicon-Stereogenic Silicon-Bridged Arylpyridinones
This compound is used in the rhodium-catalyzed [2+2+2] cycloaddition with silicon-containing triynes to produce silicon-stereogenic silicon-bridged arylpyridinones. These compounds are of interest in materials science and for the development of chiral polymers.[4]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (1.2 mg, 2.5 µmol) and (R)-DTBM-SEGPHOS (5.5 mg, 5.0 µmol) in 1,2-dichloroethane (0.5 mL) is stirred at room temperature for 10 minutes.
-
Reaction Setup: To a vial containing the catalyst solution, a solution of the silicon-containing triyne (0.10 mmol) in 1,2-dichloroethane (0.5 mL) is added, followed by a solution of this compound (27.0 mg, 0.11 mmol) in 1,2-dichloroethane (0.5 mL).
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 35 °C for 24 hours.
-
Workup: The reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired silicon-bridged arylpyridinone.
The following diagram illustrates the experimental workflow for this synthesis.
Caption: Experimental workflow for arylpyridinone synthesis.
Synthesis of N-(4-iodophenyl) Steroidal Carbamates
This compound can be reacted with steroidal alcohols, such as cholesterol and pregnenolone, to form the corresponding carbamates. These derivatives are of interest in medicinal chemistry and drug development.
Experimental Protocol for N-(4-iodophenyl)cholesteryl-3-carbamate:
-
Reaction Setup: A solution of cholesterol (387 mg, 1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: this compound (269 mg, 1.1 mmol) is added to the solution. A catalytic amount of dibutyltin dilaurate (1-2 drops) can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/methanol) or by column chromatography on silica gel to yield the pure N-(4-iodophenyl)cholesteryl-3-carbamate.
A similar procedure can be followed for the synthesis of N-(4-iodophenyl)pregnenolone-3-carbamate, using pregnenolone as the starting steroidal alcohol.
Biological Activity and Logical Relationships
While no specific signaling pathways involving this compound have been described in the available literature, related N-aryl carbamates have been shown to exhibit biological activity. For instance, cholesteryl-N-alkyl carbamates act as inhibitors of cholesterol esterase.[6][7] This inhibition is proposed to occur via a carbamylation mechanism, where the carbamate acts as a substrate mimic and forms a transient covalent bond with a serine residue in the active site of the enzyme, thereby inactivating it.
The following diagram illustrates the logical relationship in the proposed mechanism of cholesterol esterase inhibition by an N-aryl carbamate.
Caption: Proposed mechanism of cholesterol esterase inhibition.
This guide provides a foundation for the safe handling and informed use of this compound in a research and development setting. It is imperative that all users consult the most recent and comprehensive Safety Data Sheet before use and conduct a thorough risk assessment for their specific experimental conditions.
References
- 1. New reactivity at the silicon bridge in sila[1]ferrocenophanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Synthesis and Optical Properties of Silicon-Bridged Arylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(4-Iodophenyl)ureas via Reaction with Primary Amines
Executive Summary
The reaction between 4-iodophenyl isocyanate and primary amines is a cornerstone of modern synthetic and medicinal chemistry. This nucleophilic addition reaction reliably produces N,N'-disubstituted ureas, which are prevalent structural motifs in a vast array of biologically active molecules, particularly as kinase inhibitors. The presence of the iodine atom on the phenyl ring is of critical strategic importance, serving as a versatile synthetic handle for subsequent post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, a crucial process in drug discovery and lead optimization. This guide provides a comprehensive overview of this pivotal reaction, including its mechanism, detailed experimental protocols, and a summary of reaction data with various primary amines.
Reaction Core: Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. This forms a transient zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically fast, high-yielding, and proceeds readily under mild conditions, often at room temperature.
Below is a generalized workflow for the synthesis and subsequent functionalization of N-(4-iodophenyl)ureas, illustrating its strategic importance in library synthesis.
Quantitative Data Summary
The reaction is highly versatile and has been successfully applied to a wide range of primary amines, including aliphatic, alicyclic, and aromatic amines. The following table summarizes representative examples, showcasing the typical conditions and high yields achievable.
| Entry | Primary Amine (R-NH₂) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Dichloromethane (DCM) | Room Temp. | 2 | 95 | |
| 2 | 3-chloro-4-fluoroaniline | Dichloromethane (DCM) | Room Temp. | 12 | 98 | |
| 3 | 4-amino-3-methylphenol | Dichloromethane (DCM) | Room Temp. | 12 | 94 | |
| 4 | 3-amino-4-methylphenol | Dichloromethane (DCM) | Room Temp. | 12 | 96 | |
| 5 | Benzylamine | Dichloromethane (DCM) | Room Temp. | 2 | 92 | |
| 6 | Cyclohexylamine | Dichloromethane (DCM) | Room Temp. | 2 | 96 | |
| 7 | tert-Butylamine | Dichloromethane (DCM) | Room Temp. | 4 | 90 |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-iodophenyl)ureas.
General Protocol for the Synthesis of N-(4-Iodophenyl)-N'-(aryl)ureas
This protocol is adapted from methodologies used in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted primary aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a solution of the primary aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12 hours.
-
Work-up and Isolation: Upon completion, the urea product often precipitates from the reaction mixture. The solid is collected by vacuum filtration.
-
Purification: The collected solid is washed sequentially with DCM and diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: The purified solid product is dried under high vacuum. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The diagram below illustrates the key steps of this experimental protocol.
Solubility of 4-Iodophenyl Isocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodophenyl isocyanate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility profiles, detailed experimental methodologies for solubility determination, and crucial information regarding the compound's reactivity and safe handling.
Introduction to this compound
This compound is an aromatic organic compound featuring an iodine atom and a highly reactive isocyanate functional group attached to a benzene ring. Its molecular structure lends it to a variety of applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and polymers. The reactivity of the isocyanate group makes understanding its solubility and stability in different solvent environments critical for its effective use in chemical reactions and process development.
Predicted Solubility Profile
It is anticipated to be soluble in polar aprotic solvents and some nonpolar aromatic solvents.[1][2] Protic solvents, such as alcohols and water, are generally not suitable as they will react with the isocyanate group.[3]
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Ethers | Diethyl Ether | Soluble | Moderate polarity, suitable for dissolving aryl isocyanates. |
| Tetrahydrofuran (THF) | Very Soluble | Higher polarity than diethyl ether, good solvent for polar organic compounds. | |
| Ketones | Acetone | Soluble | Polar aprotic solvent capable of dissolving aryl isocyanates.[2] |
| Methyl Ethyl Ketone (MEK) | Soluble | Similar properties to acetone. | |
| Esters | Ethyl Acetate | Soluble | Moderate polarity, commonly used as a reaction solvent. |
| Halogenated | Dichloromethane (DCM) | Very Soluble | Effective solvent for a wide range of organic compounds, including aryl isocyanates.[2] |
| Chloroform | Very Soluble | Similar to dichloromethane in solvent properties.[2][3] | |
| Aromatic | Toluene | Soluble | Nonpolar aromatic solvent, suitable for dissolving the phenyl ring structure. |
| Benzene | Soluble | Similar to toluene. | |
| Amides | N,N-Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, known to be a good solvent for aryl isocyanates.[4] |
| Hydrocarbons | Hexane | Sparingly Soluble | Nonpolar solvent, less effective at dissolving the polar isocyanate group. |
| Protic Solvents | Water | Reactive (Insoluble) | Reacts to form an insoluble urea derivative.[3] |
| Alcohols (e.g., Ethanol) | Reactive (Soluble) | Reacts to form carbamates.[5] |
Disclaimer: The data presented in this table are predicted values based on qualitative information for similar compounds and general chemical principles. Experimental verification is required for precise quantitative solubility determination.
Experimental Protocols for Solubility Determination
Due to the reactive nature of this compound, care must be taken when determining its solubility. The following protocols are recommended.
Gravimetric Method for Non-Reactive Solvents
This method is suitable for determining the solubility in aprotic and nonpolar solvents where this compound is stable.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, dry glass vial at a constant, recorded temperature.
-
Agitate the mixture using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated glass syringe fitted with a PTFE filter to avoid transferring any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry container.
-
Remove the solvent under reduced pressure or in a fume hood, taking care not to sublime the solute.
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in g/L or mg/mL).
-
UV-Vis Spectroscopic Method
This method is advantageous for determining solubility in solvents where this compound has a distinct UV-Vis absorbance spectrum. A calibration curve must first be established.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).
-
Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Reactivity and Stability Considerations
The isocyanate group (-N=C=O) is highly electrophilic and will react with nucleophiles. This reactivity is a critical consideration when selecting solvents for solubility studies and for its use in synthesis.
-
Reaction with Protic Solvents: Alcohols, amines, and water will react with the isocyanate group to form carbamates, ureas, and diaryl ureas, respectively. These reactions are often exothermic.[3]
-
Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent its degradation to the corresponding diaryl urea.[5]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]
Visualizations
Experimental Workflow for Solubility Determination
Caption: A typical workflow for the experimental determination of solubility.
Reactivity of this compound with Protic Solvents
Caption: Reaction pathways of this compound with common protic nucleophiles.
Safe Handling and Storage
This compound is a hazardous substance and should be handled with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide serves as a foundational resource for researchers working with this compound. For specific applications, it is imperative to conduct thorough experimental validation of its solubility and to adhere to all recommended safety protocols.
References
- 1. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Chlorophenyl isocyanate CAS#: 104-12-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97 15845-62-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Reaction Mechanism of 4-Iodophenyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanism between 4-iodophenyl isocyanate and alcohols, a fundamental transformation for the formation of carbamates (urethanes). This reaction is of significant interest in various fields, including bioconjugation, polymer chemistry, and the synthesis of pharmacologically active molecules. This document details the mechanistic pathways, kinetic profiles, and provides standardized experimental protocols.
Core Reaction Mechanism: Nucleophilic Addition
The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This process is generally understood to be a concerted reaction.
A key finding in the study of isocyanate-alcohol reactions is the concept of a multimolecular mechanism .[1][2][3] Rather than a simple one-to-one reaction, multiple alcohol molecules can participate. The alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers, or higher-order polymers).[1][2] This self-association increases the nucleophilicity of the reacting alcohol molecule, facilitating the attack on the isocyanate. Theoretical studies suggest the active participation of at least three alcohol molecules in the reacting supersystem.[2][3] The nucleophilic addition occurs across the N=C bond of the isocyanate.[1][2][3]
The presence of the iodine atom at the para-position of the phenyl ring plays a crucial role in the reactivity of this compound. The iodine atom is an electron-withdrawing group, primarily through its inductive effect. This effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. Consequently, this compound is expected to be more reactive than unsubstituted phenyl isocyanate. This is in line with the general observation that electron-withdrawing substituents accelerate the rate of this reaction.[4][5]
Caption: Multimolecular reaction mechanism of this compound with an alcohol cluster.
Kinetic Profile
The reaction between an aryl isocyanate and an alcohol generally follows second-order kinetics, being first-order with respect to each reactant.[4] However, deviations from this can occur, particularly at high alcohol concentrations where the involvement of alcohol aggregates can lead to a higher-order dependence on the alcohol concentration.[1]
Influence of Substituents
The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate. For the reaction of substituted phenyl isocyanates with alcohols, a positive rho (ρ) value is observed, indicating that electron-withdrawing substituents accelerate the reaction. This is because they stabilize the developing negative charge in the transition state. The iodine atom in this compound has a positive Hammett sigma (σ) value, signifying its electron-withdrawing nature and thus its rate-enhancing effect.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively published, the following table provides representative data for analogous reactions involving phenyl isocyanate. This data serves as a useful benchmark for understanding the expected reactivity. The activation energies for aryl isocyanate reactions with alcohols are typically in the range of 17–54 kJ/mol.[6][7]
| Reactants (in THF) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Phenyl Isocyanate + 1-Propanol | 25 | Illustrative value based on similar systems | ~30-50[6][7] |
| Phenyl Isocyanate + 2-Propanol | 25 | Slower than primary alcohol[1] | Slightly higher than primary alcohol[1] |
| 4-Chlorophenyl Isocyanate + Alcohol | 25 | Faster than phenyl isocyanate[4][5] | Similar to phenyl isocyanate |
| This compound + Alcohol | 25 | Expected to be faster than phenyl isocyanate | Expected to be in the 30-50 range |
Note: This table presents illustrative data based on published results for similar chemical systems to provide a comparative context.
Experimental Protocols
Kinetic Analysis using In-Situ FT-IR Spectroscopy
This protocol describes a general method for determining the reaction kinetics of this compound with an alcohol.
-
Materials and Preparation:
-
This compound (97% or higher)
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Anhydrous solvent (e.g., toluene, THF)
-
All glassware should be oven-dried and cooled under a nitrogen atmosphere.
-
-
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe.
-
-
Procedure:
-
Prepare stock solutions of this compound and the alcohol in the chosen anhydrous solvent.
-
In a nitrogen-purged, temperature-controlled reaction vessel, add the alcohol solution.
-
Initiate data collection on the FT-IR spectrometer, recording spectra at regular intervals.
-
Inject the this compound solution into the reaction vessel with vigorous stirring to ensure rapid mixing.
-
Monitor the reaction by observing the decrease in the isocyanate peak intensity (around 2270 cm⁻¹) and the increase in the urethane carbonyl peak intensity (around 1700-1730 cm⁻¹).
-
Continue data collection until the isocyanate peak disappears or its intensity becomes constant.
-
The concentration of the isocyanate at different time points can be calculated from the absorbance values using a pre-established calibration curve.
-
Plot the concentration data versus time to determine the reaction order and the rate constant.
-
Caption: Experimental workflow for kinetic analysis using in-situ FT-IR.
Synthesis and Purification of a Urethane Derivative
This protocol provides a general procedure for the synthesis of a carbamate from this compound and an alcohol.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred alcohol solution over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting materials.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization:
-
The purified product should be characterized by standard spectroscopic methods:
-
¹H NMR: Appearance of a new N-H proton signal (typically a broad singlet) and shifts in the signals of the aromatic and alkyl protons adjacent to the newly formed carbamate linkage.
-
¹³C NMR: Appearance of a new carbonyl carbon signal for the urethane group (typically in the range of 150-160 ppm).
-
FT-IR: Disappearance of the strong isocyanate stretch (~2270 cm⁻¹) and the broad O-H stretch of the alcohol (~3300-3600 cm⁻¹), and the appearance of a strong C=O stretch for the urethane (~1700-1730 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
-
-
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 4-Iodophenyl Isocyanate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodophenyl isocyanate (CAS No. 15845-62-2), a key reagent in synthetic organic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the characterization of this compound.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
No precise experimental ¹H NMR data for this compound was found in the provided search results. Typically, for a 1,4-disubstituted benzene ring, one would expect to see two sets of doublets in the aromatic region (approximately 7.0-8.0 ppm).
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Specific experimental ¹³C NMR data for this compound was not available in the search results. Based on related structures, the isocyanate carbon (-NCO) would appear around 120-130 ppm, the carbon bearing the iodine would be at a lower field (around 90-100 ppm), and the other aromatic carbons would resonate between 120-140 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Broad | Asymmetric stretch of -N=C=O |
| Other bands not specified | Aromatic C-H and C=C stretches |
The most characteristic feature in the IR spectrum of an isocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears around 2270 cm⁻¹.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 245 | - | [M]⁺ (Molecular Ion) |
| Fragmentation pattern not detailed |
The molecular weight of this compound is 245.02 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 245.[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the provided search results. However, standard procedures for each technique are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample like this compound, the data can be acquired using a KBr pellet or as a thin film from a melt. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
This guide serves as a foundational resource for the spectroscopic properties of this compound. While complete experimental data from a single source was not available in the initial search, the provided information is based on established principles of spectroscopic interpretation for this class of compounds. Researchers are encouraged to consult primary literature for detailed experimental data when utilizing this compound in their work.
References
The Synthetic Versatility of 4-Iodophenyl Isocyanate: A Technical Guide for Organic Synthesis and Drug Discovery
An in-depth exploration of the applications, reaction protocols, and strategic value of 4-iodophenyl isocyanate in the synthesis of novel organic compounds and potential therapeutic agents.
Introduction
This compound is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a highly reactive isocyanate group and a readily functionalizable aryl iodide, allows for a diverse range of chemical transformations. The isocyanate moiety serves as a powerful electrophile for the construction of ureas, carbamates, and other nitrogen-containing functionalities, while the iodo-substituted phenyl ring acts as a versatile handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable building block for the creation of complex molecular architectures, including biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Core Applications in Organic Synthesis
The synthetic utility of this compound can be broadly categorized into two main areas: reactions involving the isocyanate group and transformations leveraging the aryl iodide functionality.
Synthesis of Urea and Carbamate Derivatives
The most fundamental application of this compound is its reaction with nucleophiles to form stable urea and carbamate linkages. These reactions are typically high-yielding and proceed under mild conditions.
The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted ureas. These moieties are prevalent in many biologically active molecules, including kinase inhibitors and antiviral agents.
A general workflow for the synthesis of 4-iodophenyl urea derivatives is depicted below:
Figure 1. General workflow for the synthesis of 4-iodophenyl urea derivatives.
Experimental Protocol: Synthesis of 1-(4-iodophenyl)-3-(4-methylphenyl)urea
To a solution of p-toluidine (1.0 eq) in anhydrous acetone (10 mL), a solution of this compound (1.0 eq) in anhydrous acetone (5 mL) is added dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with cold acetone, and dried under vacuum to yield the desired urea.
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |
| This compound | p-Toluidine | Acetone | 3 | >90 |
| This compound | Aniline | THF | 4 | >90 |
| This compound | Benzylamine | DCM | 2 | >95 |
Table 1. Representative yields for the synthesis of 4-iodophenyl urea derivatives.
In a similar fashion, the reaction of this compound with alcohols or phenols yields carbamate derivatives. This transformation is often catalyzed by a mild base.
Experimental Protocol: Synthesis of Phenyl (4-iodophenyl)carbamate
In a round-bottom flask, this compound (1.0 eq) and phenol (1.0 eq) are dissolved in anhydrous toluene (20 mL). A catalytic amount of triethylamine (0.1 eq) is added, and the mixture is stirred at 60 °C for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure carbamate.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Phenol | Triethylamine | Toluene | 7 | 85-95 |
| This compound | Ethanol | Pyridine | THF | 12 | 80-90 |
| This compound | Benzyl alcohol | DMAP | DCM | 10 | 85-95 |
Table 2. Representative yields for the synthesis of 4-iodophenyl carbamate derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety of this compound and its derivatives serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, significantly increasing molecular diversity.
Figure 2. General scheme for cross-coupling of 4-iodophenyl derivatives.
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 4-iodophenyl derivative and an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for the synthesis of biaryl structures.
Experimental Protocol: Suzuki Coupling of 1-(4-iodophenyl)-3-phenylurea with Phenylboronic Acid
In a Schlenk flask, 1-(4-iodophenyl)-3-phenylurea (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. A mixture of toluene and water (4:1, 10 mL) is added, and the system is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the mixture is heated to 80 °C under an argon atmosphere for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl urea.
| Aryl Iodide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1-(4-iodophenyl)-3-phenylurea | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-85 |
| Phenyl (4-iodophenyl)carbamate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-90 |
Table 3. Representative yields for Suzuki coupling of 4-iodophenyl derivatives.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 4-iodophenyl derivative and a terminal alkyne, leading to the synthesis of aryl alkynes.
Experimental Protocol: Sonogashira Coupling of 1-(4-iodophenyl)-3-phenylurea with Phenylacetylene
To a solution of 1-(4-iodophenyl)-3-phenylurea (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of triethylamine and THF (1:1, 15 mL) are added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The reaction mixture is stirred at room temperature under an argon atmosphere for 8-12 hours. The solvent is removed in vacuo, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
| Aryl Iodide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |
| 1-(4-iodophenyl)-3-phenylurea | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 65-80 |
| Phenyl (4-iodophenyl)carbamate | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 70-85 |
Table 4. Representative yields for Sonogashira coupling of 4-iodophenyl derivatives.
Synthesis of Heterocyclic Compounds
This compound can also serve as a precursor for the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of cyclic ureas and related heterocycles. While specific examples directly utilizing this compound are less common in the literature, the general reactivity patterns of isocyanates suggest its utility in this area.
Applications in Drug Development
The structural motifs accessible through the chemistry of this compound are of significant interest in drug discovery. Urea and carbamate functionalities are known to participate in hydrogen bonding interactions with biological targets, and the ability to append diverse substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
Case Study: Urea Derivatives as Kinase Inhibitors
Many kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold. The synthetic strategies outlined above are directly applicable to the generation of libraries of such compounds for screening against various kinase targets. The 4-iodo-phenylurea core can be elaborated through Suzuki or Sonogashira coupling to introduce fragments that can occupy different pockets of the kinase active site.
Figure 3. Workflow for the discovery of kinase inhibitors using this compound.
Antimicrobial and Anticancer Activities
Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. For instance, certain steroidal carbamates have demonstrated antiproliferative activity against colon cancer cell lines. The presence of the iodine atom can also enhance biological activity through halogen bonding or by serving as a handle for the attachment of other pharmacophores.
| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/MIC |
| Phenyl Urea Derivatives | IDO1 Inhibition | Recombinant IDO1 | 0.1 - 10 µM |
| Steroidal Carbamates | Anticancer | CT26WT Colon Carcinoma | 20 - 50 µM |
Table 5. Examples of biological activities of compounds conceptually derived from this compound.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of ureas, carbamates, and their further elaborated derivatives through robust and high-yielding synthetic protocols. The ability to perform post-synthetic modifications via palladium-catalyzed cross-coupling reactions makes it particularly valuable for the generation of compound libraries in drug discovery programs targeting a range of diseases, including cancer and infectious diseases. The experimental procedures and data presented in this guide are intended to serve as a practical resource for researchers and scientists seeking to harness the synthetic potential of this important reagent.
Methodological & Application
Application Notes and Protocols for the Derivatization of Biomolecules Using 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of biomolecules using 4-iodophenyl isocyanate. This reagent is a valuable tool for labeling and modifying biomolecules, enabling their detection and quantification in various analytical applications, particularly in mass spectrometry and chromatography. The presence of iodine offers a unique isotopic signature and the potential for radiolabeling, enhancing its utility in drug development and metabolic studies.
Introduction
This compound (4-IPI) is an aromatic isocyanate that readily reacts with nucleophilic functional groups present in biomolecules. The isocyanate group (-N=C=O) is highly electrophilic and primarily targets primary and secondary amines, as well as thiol groups, to form stable urea and thiocarbamate linkages, respectively. This reactivity makes 4-IPI an effective derivatizing agent for a wide range of biomolecules, including proteins, peptides, and amino acids. The introduction of the iodophenyl group facilitates detection by methods sensitive to halogens and allows for the use of isotopic labeling for quantitative analysis.
Principle of Derivatization
The primary reaction mechanism involves the nucleophilic addition of an amine or thiol group from the biomolecule to the electrophilic carbon atom of the isocyanate group of 4-IPI. This reaction is typically carried out under basic conditions to ensure the deprotonation of the reacting functional groups, thereby increasing their nucleophilicity.
Reaction with Primary Amines (e.g., N-terminus of peptides, lysine side chains): R-NH₂ + I-C₆H₄-N=C=O → R-NH-C(=O)NH-C₆H₄-I (Urea derivative)
Reaction with Thiols (e.g., cysteine side chains): R-SH + I-C₆H₄-N=C=O → R-S-C(=O)NH-C₆H₄-I (Thiocarbamate derivative)
Applications
-
Mass Spectrometry (MS): The iodine atom provides a distinct isotopic signature (¹²⁷I) that can be readily identified in mass spectra, aiding in the identification of derivatized molecules.
-
Quantitative Proteomics: Isotope-labeled versions of 4-IPI can be synthesized for use in quantitative proteomics workflows, allowing for the relative or absolute quantification of proteins and peptides.
-
Chromatography: The addition of the hydrophobic iodophenyl group can improve the chromatographic retention of polar biomolecules on reversed-phase columns, leading to better separation and resolution.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) for use in radiolabeling applications, such as in vitro and in vivo tracing studies.
Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of proteins/peptides and their subsequent analysis.
Caption: General workflow for the derivatization of protein/peptide samples with this compound.
Caption: Logical relationship of this compound derivatization.
Experimental Protocols
Protocol 1: Derivatization of Peptides for Mass Spectrometry Analysis
This protocol is adapted from general procedures for isocyanate-based peptide derivatization.
Materials:
-
Peptide sample (lyophilized)
-
This compound (4-IPI)
-
Acetonitrile (ACN), HPLC grade
-
Borate buffer (50 mM, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Quenching solution: 100 mM Tris-HCl or 100 mM glycine, pH 8.5
-
Desalting columns (e.g., C18 ZipTips®)
-
Milli-Q® water or equivalent
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide sample in 50 mM borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
-
Derivatization Reaction:
-
Prepare a fresh 10 mg/mL stock solution of 4-IPI in acetonitrile.
-
To 100 µL of the peptide solution, add a 10-fold molar excess of the 4-IPI stock solution. Note: The optimal molar excess may need to be determined empirically.
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Quenching:
-
Add 10 µL of the quenching solution to the reaction mixture to consume any unreacted 4-IPI.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Acidify the sample by adding 1 µL of TFA.
-
Desalt the derivatized peptides using a C18 desalting column according to the manufacturer's protocol.
-
Elute the derivatized peptides in an appropriate solvent for MS analysis (e.g., 50% ACN, 0.1% TFA).
-
-
Analysis:
-
Analyze the purified, derivatized peptides by LC-MS/MS.
-
Protocol 2: Derivatization of Free Amino Acids for HPLC Analysis
This protocol is a general guideline for the derivatization of amino acid standards and hydrolysates.
Materials:
-
Amino acid standard mixture or protein hydrolysate
-
This compound (4-IPI)
-
Acetonitrile (ACN), HPLC grade
-
Borate buffer (100 mM, pH 9.0)
-
Hydrochloric acid (HCl), 0.1 M
-
Mobile phase for HPLC
Procedure:
-
Sample Preparation:
-
Dissolve the amino acid sample in 0.1 M HCl. If starting with a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and then resuspend the dried hydrolysate in 0.1 M HCl.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amino acid solution with 100 µL of 100 mM borate buffer (pH 9.0).
-
Prepare a 5 mg/mL solution of 4-IPI in acetonitrile.
-
Add a 5 to 10-fold molar excess of the 4-IPI solution to the amino acid mixture.
-
Vortex immediately and incubate at 40°C for 30 minutes.
-
-
Sample Finalization:
-
After incubation, the sample can be directly injected into the HPLC system or diluted with the initial mobile phase if the concentration is too high. No quenching step is typically necessary as the excess reagent will elute separately in the chromatogram.
-
-
HPLC Analysis:
-
Separate the derivatized amino acids on a C18 reversed-phase column using a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a UV detector at a wavelength where the iodophenyl group absorbs (typically around 254 nm).
-
Quantitative Data
Quantitative data for the derivatization of biomolecules specifically with this compound is not extensively available in the literature. However, data from similar isocyanate derivatizing agents can provide an estimate of expected performance.
| Parameter | Expected Value/Range | Notes |
| Reaction Yield | > 90% | Yields are generally high for primary amines under optimal pH conditions (pH 8-9.5). The reaction with thiols is also efficient. |
| Limit of Detection (LOD) | Low pmol to fmol range | Dependent on the analytical platform (e.g., HPLC-UV, LC-MS). The iodophenyl group can enhance ionization in MS, potentially lowering detection limits. |
| Limit of Quantification (LOQ) | Low pmol to fmol range | Similar to LOD, this is highly dependent on the instrumentation and the specific biomolecule being analyzed. |
| Linearity | Typically > 0.99 (R²) | Derivatization is generally linear over a wide concentration range, making it suitable for quantitative analysis. |
Note: The above data is generalized from studies involving other aromatic isocyanates and isothiocyanates. It is crucial to perform validation experiments to determine the specific performance characteristics for your application.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood. It is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected lachrymator and can cause sensitization. Always wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Application Notes and Protocols: 4-Iodophenyl Isocyanate in the Synthesis of Urea Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-iodophenyl isocyanate in the synthesis of urea derivatives for biological screening, with a focus on their potential as anticancer agents. Detailed protocols for chemical synthesis and biological evaluation are provided to guide researchers in this promising area of drug discovery.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development. The urea moiety acts as a rigid hydrogen bond donor and acceptor, facilitating interactions with various biological targets such as kinases and other enzymes. The incorporation of a 4-iodophenyl group can enhance the biological activity of these derivatives through several mechanisms, including increased lipophilicity for better cell membrane permeability and the potential for halogen bonding interactions with target proteins. This document outlines the synthesis of a specific 4-iodophenyl urea derivative and details the protocols for its biological evaluation as an antiproliferative agent.
Synthesis of N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU)
A common and straightforward method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine.[1] This approach is highly efficient and allows for the generation of a diverse range of urea derivatives for structure-activity relationship (SAR) studies.
General Reaction Scheme:
In this specific application, this compound is reacted with 2-chloroethylamine to yield N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), a compound that has been investigated for its antitumor properties.[2][3]
Experimental Protocol: Synthesis of ICEU
Materials:
-
This compound
-
2-Chloroethylamine hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 2-chloroethylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature to liberate the free amine.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of this compound to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-iodophenyl)-N'-(2-chloroethyl)urea.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Screening: Antiproliferative Activity
The synthesized 4-iodophenyl urea derivatives can be screened for their potential as anticancer agents by evaluating their antiproliferative activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound (e.g., ICEU) in DMSO and make serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes the antiproliferative activity of selected urea derivatives against various cancer cell lines, as reported in the literature. This data is intended to provide a comparative context for newly synthesized compounds.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| ICEU | N-(4-iodophenyl)-N'-(2-chloroethyl)urea | CT-26 | Not explicitly stated as IC50, but significant tumor growth inhibition observed in vivo. | [2][3] |
| Sorafenib | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | Various | Varies (e.g., ~5-10 µM for many lines) | [5] |
| Compound 8e | 1-(4-chlorophenyl)-3-(pyridin-2-yl)urea derivative | MCF-7 | 0.22 (48h), 0.11 (72h) | [5] |
| Compound 8n | 1-(4-iodophenyl)-3-(pyridin-2-yl)urea derivative | MCF-7 | 1.88 (48h), 0.80 (72h) | [5] |
Mechanism of Action and Signaling Pathways
Urea derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Microtubule Disruption by ICEU
N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) has been shown to act as a microtubule disrupter.[2][3] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). Disruption of microtubule dynamics leads to a blockage in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[2]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Application Notes and Protocols: Utilization of 4-Iodophenyl Isocyanate in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Iodophenyl isocyanate is a versatile reagent employed in solid-phase peptide synthesis (SPPS) for the introduction of an iodinated aryl moiety onto a peptide chain. This modification serves several critical purposes in peptide-based drug discovery and chemical biology. The reactive isocyanate group (-N=C=O) readily forms a stable urea bond with primary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine side chain. The presence of the iodine atom provides a heavy atom for X-ray crystallography, facilitates radiolabeling (e.g., with ¹²³I or ¹²⁵I) for imaging and biodistribution studies, and serves as a handle for further chemical modifications through cross-coupling reactions.
These application notes provide a detailed protocol for the on-resin modification of peptides with this compound and summarize key quantitative parameters.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a deprotected primary amine on the peptide (either the N-terminus or a lysine side chain) on the electrophilic carbon atom of the isocyanate group of this compound. This forms a stable N,N'-disubstituted urea linkage, covalently attaching the 4-iodophenyl group to the peptide. The reaction is typically carried out on the solid support after the desired peptide sequence has been assembled.
Caption: Reaction of a peptide's N-terminal amine with this compound.
Experimental Workflow
The overall process for modifying a peptide with this compound on a solid support follows a logical sequence of steps, beginning with standard peptide synthesis and concluding with the purification of the final, modified product.
Caption: Workflow for peptide modification with this compound.
Quantitative Data Summary
The efficiency of the on-resin modification can be assessed by several parameters. The following table provides typical quantitative data for labeling reactions on solid support, which can be used as a benchmark for optimization.
| Parameter | Typical Value | Method of Determination | Notes |
| Reagent Molar Excess | 5 - 10 equivalents | Calculation | Relative to the resin substitution level. |
| Reaction Time | 2 - 12 hours | Kaiser Test / LC-MS | Monitor until the free amine is consumed. |
| Coupling Efficiency | > 95% | Kaiser Test / TNBS Test | A negative Kaiser test indicates the absence of primary amines. |
| Crude Purity | 50 - 80% | RP-HPLC | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Purity | > 98% | RP-HPLC | Achieved after purification. |
| Overall Yield | 15 - 40% | Mass Balance | Calculated from the initial resin loading to the final lyophilized product. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis and modification process.
Protocol 1: On-Resin Peptide Modification
This protocol details the modification of the N-terminal amine of a resin-bound peptide following the final Fmoc deprotection step.
Materials:
-
Peptide-bound resin (e.g., Rink Amide or Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
DIPEA (N,N-Diisopropylethylamine) (Optional, as a non-nucleophilic base)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Preparation: Following the successful assembly of the desired peptide sequence, perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the deprotected peptide-resin to remove all traces of piperidine. Perform the following washes:
-
DMF (5 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of the free primary amine. The beads should turn a deep blue.
-
Modification Reaction:
-
Swell the resin in anhydrous DMF for 20 minutes.
-
Prepare a solution of this compound (5-10 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Drain the DMF from the swollen resin and immediately add the this compound solution.
-
Optional: If steric hindrance is a concern, 1-2 equivalents of a non-nucleophilic base like DIPEA can be added to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 2 to 12 hours.
-
-
Monitoring the Reaction: After 2 hours, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. The reaction is complete when the test is negative (beads remain colorless or turn a faint yellow), indicating complete consumption of the free amines.
-
Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively to remove all excess reagents:
-
DMF (5 x 1 min)
-
DCM (5 x 1 min)
-
MeOH (3 x 1 min)
-
-
Drying: Dry the resin under a high vacuum for at least 4 hours before proceeding to cleavage.
Protocol 2: Peptide Cleavage and Purification
This protocol describes the cleavage of the modified peptide from the resin and subsequent purification.
Materials:
-
Modified peptide-resin from Protocol 1
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Cold diethyl ether
-
Centrifuge
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Lyophilizer
Procedure:
-
Cleavage:
-
Place the dry, modified peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis and Lyophilization:
-
Confirm the identity and purity of the collected fractions using LC-MS or MALDI-TOF mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Application Notes and Protocols: 4-Iodophenyl Isocyanate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenyl isocyanate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique combination of a reactive isocyanate group and a functionalizable iodine atom on a phenyl ring makes it an ideal starting material for the synthesis of a wide range of pharmaceutical intermediates. The isocyanate moiety readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, which are common structural motifs in bioactive molecules.[1] Simultaneously, the iodo-substituent provides a handle for further molecular elaboration through various cross-coupling reactions, or it can serve to enhance the pharmacokinetic properties of the final drug candidate.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on diaryl ureas as potential kinase inhibitors and the strategic use of the iodophenyl group to modulate drug properties.
Key Applications
Synthesis of Diaryl Urea-Based Kinase Inhibitors
Diaryl ureas are a well-established class of compounds that exhibit potent inhibitory activity against various protein kinases, which are critical targets in oncology.[2] The urea linkage acts as a rigid scaffold that can form key hydrogen bond interactions within the ATP-binding site of kinases.[2] this compound is an excellent precursor for the synthesis of diaryl urea libraries for screening against kinase targets. The general reaction involves the coupling of this compound with a primary or secondary amine.
A prominent example of a diaryl urea kinase inhibitor is Sorafenib, which targets the Raf/Mek/Erk pathway.[3] Analogs of Sorafenib can be synthesized using this compound to explore structure-activity relationships (SAR) and develop new anti-cancer agents.[4][5]
Reaction Scheme: Synthesis of a Diaryl Urea Intermediate
Caption: General synthesis of diaryl urea intermediates.
Modulation of Pharmacokinetic Properties
The iodophenyl moiety can significantly influence the pharmacokinetic profile of a drug candidate. It can act as an albumin-binding moiety, which can extend the plasma half-life of the drug.[6][7] This is a crucial consideration in drug design, as a longer half-life can lead to improved efficacy and patient compliance. The 4-(p-iodophenyl)butyric acid (IPBA) group, for instance, has been successfully used to enhance the tissue distribution of various cancer-targeting agents.[6] By incorporating this compound into a molecule, a precursor to such an albumin-binding group is introduced.
Quantitative Data
The following table summarizes representative biological activities of diaryl urea compounds, similar to those that can be synthesized from this compound, against various cancer cell lines.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Analog 6a | HT-29 (Colon Cancer) | 15.28 | Sorafenib | 14.01 |
| Analog 6a | A549 (Lung Cancer) | 2.57 | Sorafenib | 2.91 |
| Analog 4c | MDA-MB-231 (Breast Cancer) | 0.7 | Sorafenib | 2.5 |
| Analog 23 | A375 (Melanoma) | 5.17 | Sorafenib | 8.27 |
| Analog 23 | HepG2 (Liver Cancer) | 6.46 | Sorafenib | 15.2 |
Note: The data presented is for illustrative purposes and is based on published results for structurally related diaryl urea compounds.[1][8][9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(4-Iodophenyl)-N'-aryl Ureas
This protocol describes a general method for the synthesis of diaryl urea derivatives from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-methyl-2-pyridinecarboxamide for a Sorafenib analog)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DCM (10 mL/mmol), add this compound (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid with cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the desired N-(4-iodophenyl)-N'-aryl urea.
Expected Yield: 85-95%
Purification: The product is often pure enough after filtration and washing. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Workflow for Diaryl Urea Synthesis
Caption: Step-by-step workflow for diaryl urea synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(4-Iodophenyl)-N'-aryl Urea
This protocol outlines a method for the further functionalization of the iodophenyl group via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-(4-Iodophenyl)-N'-aryl urea (from Protocol 1)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a round-bottom flask, combine the N-(4-Iodophenyl)-N'-aryl urea (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Signaling Pathway Context
The diaryl urea compounds synthesized using this compound often target key signaling pathways implicated in cancer cell proliferation and survival, such as the RAF/MEK/ERK pathway.
Targeted Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK pathway.
Conclusion
This compound is a strategic and versatile building block for the synthesis of pharmaceutical intermediates. Its dual reactivity allows for the straightforward construction of core scaffolds like diaryl ureas and subsequent diversification through cross-coupling reactions. The iodophenyl moiety can also be leveraged to fine-tune the pharmacokinetic properties of drug candidates. The protocols and data provided herein offer a solid foundation for researchers and scientists in drug discovery and development to utilize this compound in their synthetic campaigns.
References
- 1. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals Exemplified with Folate Radioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Protein Labeling with 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, interactions, and structure. Chemical labeling involves the covalent attachment of a probe or tag to a protein of interest. 4-Iodophenyl isocyanate is an amine-reactive compound that can be used to introduce an iodine atom onto a protein. The presence of the heavy iodine atom makes this label suitable for a variety of biophysical applications, including as a tracer in radio-labeling studies (using a radioactive isotope of iodine), as a heavy-atom derivative for X-ray crystallography, and in mass spectrometry-based analyses.
This document provides a detailed protocol for the covalent labeling of proteins using this compound, guidance on the characterization of the labeled protein, and a summary of important experimental parameters.
Principle of the Reaction
The isocyanate group (-N=C=O) of this compound reacts with nucleophilic groups on the protein surface. The primary targets are the unprotonated ε-amino groups of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. The reaction results in the formation of a stable urea linkage, covalently attaching the iodophenyl group to the protein. The reaction is typically carried out under mild alkaline conditions to ensure that the primary amine groups are deprotonated and thus more nucleophilic.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have made it a favored method for the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals and functional materials.[3][4][5]
The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1]
This document provides a detailed protocol and application notes for the Suzuki coupling reaction of 4-iodophenyl isocyanate, a substrate of significant interest for the synthesis of novel chemical entities for drug discovery and materials science.
Challenges and Considerations with this compound
The isocyanate group (-N=C=O) is a highly reactive functional group susceptible to nucleophilic attack by water, alcohols, and amines. This presents a significant challenge when designing a Suzuki coupling protocol, as standard conditions often employ protic solvents (like water or alcohols) and basic conditions, which can lead to unwanted side reactions and decomposition of the starting material or the desired product. Therefore, careful selection of the catalyst, base, and solvent system is crucial to ensure the preservation of the isocyanate moiety throughout the reaction.
Proposed Experimental Protocol
This protocol is designed to be a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium fluoride (KF)
-
Anhydrous, degassed solvent: Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF)
-
Anhydrous workup and purification reagents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel for column chromatography, and appropriate organic solvents (e.g., hexanes, ethyl acetate).
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
Equipment:
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles for transfer of degassed solvents
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the anhydrous base (2.0-3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv). If using a Pd(II) precatalyst like Pd(OAc)₂, also add the phosphine ligand (typically in a 1:2 Pd:ligand ratio).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the organic filtrate with water and brine. Be mindful that the isocyanate can react with water, so perform this step quickly and with anhydrous workup in mind.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure biaryl isocyanate.
Summary of Proposed Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 2 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous Toluene or Dioxane | Degassed |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Expected Outcomes and Troubleshooting
Successful execution of this protocol should yield the desired biaryl isocyanate. The yield will be dependent on the specific boronic acid used and the purity of the starting materials.
Potential Challenges and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure the ligand is of high quality.
-
Insufficiently Anhydrous/Inert Conditions: Moisture or oxygen can deactivate the catalyst and lead to side reactions with the isocyanate. Ensure all glassware is thoroughly dried and the reaction is performed under a robust inert atmosphere.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate may be slow. Consider a different anhydrous solvent or a co-solvent system.
-
-
Formation of Side Products:
-
Urea Formation: The presence of water will lead to the hydrolysis of the isocyanate to an amine, which can then react with another molecule of isocyanate to form a urea byproduct. Rigorous anhydrous conditions are key to minimizing this.
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure proper degassing of the solvent.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using a milder base like potassium fluoride (KF) can sometimes mitigate this.
-
Applications in Drug Discovery and Materials Science
The biaryl isocyanates synthesized via this Suzuki coupling protocol are valuable intermediates for the development of new chemical entities.
-
Drug Discovery: The isocyanate group is a versatile handle for the introduction of various functional groups through reactions with amines, alcohols, and other nucleophiles. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Biaryl scaffolds are prevalent in many approved drugs, and the ability to functionalize them via the isocyanate group provides a powerful tool for medicinal chemists.[3] For example, the resulting biaryl isocyanates can be reacted with amines to form ureas, a common motif in kinase inhibitors and other targeted therapies.
-
Materials Science: Biaryl structures are fundamental building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The isocyanate functionality can be used to graft these biaryl units onto polymers or other substrates to tailor the material's properties.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a powerful strategy for the synthesis of functionalized biaryl compounds. While the reactivity of the isocyanate group necessitates careful control of reaction conditions, particularly the exclusion of water, the protocol outlined in this document provides a solid foundation for researchers to successfully perform this valuable transformation. The resulting biaryl isocyanates are versatile intermediates with significant potential in both drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds with 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and drug development, enabling non-invasive imaging and quantitative analysis of biological processes. 4-Iodophenyl isocyanate is a versatile chemical moiety that can be utilized as a synthon for introducing a radioiodine label onto a variety of molecules. Its isocyanate group readily reacts with nucleophiles such as primary amines and alcohols to form stable urea and carbamate linkages, respectively. This allows for the covalent attachment of the radioiodinatable phenyl group to a wide range of target molecules, including peptides, proteins, and small molecule drugs.
This document outlines a robust "post-labeling" strategy for the synthesis of radioiodinated compounds. This approach involves the initial conjugation of a non-radioactive precursor, 4-(trialkylstannyl)phenyl isocyanate, to the molecule of interest. The resulting stannylated conjugate is then subjected to radioiodination via an iododestannylation reaction, which is a highly efficient and regioselective method for introducing radioiodine. This two-step process is advantageous as it allows for the chemical conjugation to be performed under non-radioactive conditions, with the introduction of the radionuclide as the final step.
Application Note
Principle of the Method
The synthesis of radiolabeled compounds using a this compound synthon is achieved through a two-stage process:
-
Conjugation: A precursor molecule, 4-(tributylstannyl)phenyl isocyanate, is reacted with a target molecule containing a primary amine. This reaction forms a stable N,N'-disubstituted urea linkage, covalently attaching the tributylstannylphenyl group to the target molecule. This resulting conjugate is stable and can be purified and characterized using standard analytical techniques.
-
Radioiodination: The purified stannylated conjugate is then radiolabeled in a subsequent step. This is achieved through an electrophilic radio-iododestannylation reaction. In the presence of a mild oxidizing agent, such as Chloramine-T or Iodogen, radioactive iodide (e.g., [¹²⁵I]NaI or [¹³¹I]NaI) is activated and efficiently displaces the tributyltin group on the aromatic ring, resulting in the final radioiodinated product.
Advantages of this Approach
-
Versatility: The isocyanate group's reactivity with primary amines allows for the labeling of a broad spectrum of molecules, including peptides, proteins, and small molecule ligands.
-
High Radiochemical Yields: Iododestannylation is a well-established and highly efficient radioiodination method, often resulting in high radiochemical yields.
-
Regioselectivity: The radioiodine is specifically introduced at the position of the tin precursor, ensuring a single, well-defined radiolabeled product.
-
Late-Stage Radiolabeling: The introduction of the radionuclide in the final step minimizes the handling of radioactive materials and allows for the preparation and purification of the precursor conjugate in larger quantities.
Potential Applications
This methodology is well-suited for a variety of applications in drug discovery and development, including:
-
In vitro binding assays: Radiolabeled ligands can be used to determine the binding affinity and specificity of drug candidates to their target receptors.
-
Biodistribution studies: Tracking the distribution and accumulation of a radiolabeled drug candidate in vivo provides crucial pharmacokinetic and pharmacodynamic information.
-
Preclinical and clinical imaging: The use of gamma-emitting isotopes like ¹²³I or positron-emitting isotopes like ¹²⁴I can enable SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging, respectively, for non-invasive visualization of drug distribution and target engagement.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and radiolabeling of a generic amine-containing molecule using the described protocols. The values are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Stannylated Precursor Conjugate
| Parameter | Typical Value |
| Reactants | 4-(tributylstannyl)phenyl isocyanate, Amine-containing molecule |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Reaction Time | 2 - 12 hours |
| Reaction Temperature | Room Temperature |
| Product Yield | > 80% |
Table 2: Radioiodination of Precursor Conjugate
| Parameter | Typical Value |
| Precursor | Stannylated Urea Conjugate |
| Radionuclide | [¹²⁵I]NaI or [¹³¹I]NaI |
| Oxidizing Agent | Chloramine-T or Iodogen |
| Reaction Time | 5 - 20 minutes |
| Reaction Temperature | Room Temperature |
| Radiochemical Yield (RCY) | > 85% |
| Radiochemical Purity | > 98% (after purification) |
| Specific Activity | > 70 GBq/µmol (> 1900 Ci/mmol) |
Experimental Protocols
Caution: All work with radioactive materials must be conducted in a designated and properly shielded facility by trained personnel in compliance with all applicable radiation safety regulations.
Protocol 1: Synthesis of the Stannylated Urea Precursor Conjugate
This protocol describes the reaction of 4-(tributylstannyl)phenyl isocyanate with a generic primary amine-containing molecule (R-NH₂).
Materials:
-
4-(tributylstannyl)phenyl isocyanate
-
Amine-containing molecule (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a clean, dry round bottom flask under a nitrogen atmosphere, dissolve the amine-containing molecule (1.0 eq) in anhydrous DCM or DMF.
-
To this solution, add 4-(tributylstannyl)phenyl isocyanate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure stannylated urea precursor conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Radioiodination of the Stannylated Precursor Conjugate
This protocol details the radioiodination of the stannylated urea precursor conjugate using [¹²⁵I]NaI and Chloramine-T.
Materials:
-
Stannylated urea precursor conjugate (dissolved in ethanol, e.g., 1 mg/mL)
-
[¹²⁵I]NaI solution in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water for injection, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water for injection, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Ethanol, USP grade
-
Water for injection
-
Lead-shielded reaction vial
Procedure:
-
In a lead-shielded vial, add 5-10 µL of the stannylated precursor solution.
-
Add 10 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 37-185 MBq (1-5 mCi) of [¹²⁵I]NaI solution.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Vortex the reaction mixture and let it stand at room temperature for 10-15 minutes with occasional vortexing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution. Vortex the mixture.
-
Purify the reaction mixture using a C18 SPE cartridge. a. Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other hydrophilic impurities. d. Elute the radiolabeled product with 1-2 mL of ethanol.
-
Determine the radiochemical yield and purity of the final product using radio-HPLC or radio-TLC.
-
The ethanol can be evaporated under a gentle stream of nitrogen, and the final product can be reconstituted in a suitable buffer for the intended application.
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of radiolabeled compounds.
Caption: Chemical reaction scheme for the two-step radiolabeling process.
Application Note: Chiral Separation of Amino Acids via Derivatization with 4-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of amino acids with 4-iodophenyl isocyanate to facilitate their chiral separation using high-performance liquid chromatography (HPLC). The derivatization process involves the reaction of the amino group of the amino acid with the isocyanate group of the reagent to form a diastereomeric urea derivative. These derivatives, possessing a chiral center from the amino acid and a bulky, UV-active tag from the reagent, can be effectively separated on a standard achiral stationary phase. This method is particularly valuable in pharmaceutical development and biomedical research where the enantiomeric purity of amino acids and their derivatives is critical. While specific performance data for this compound is not extensively available in published literature, this protocol is based on established methods for similar aryl isocyanates and provides a robust starting point for method development.
Introduction
The enantiomers of amino acids often exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in various scientific fields, including drug discovery, metabolomics, and food science. Direct chiral separation of amino acids can be challenging. An alternative and widely used approach is pre-column derivatization, where the amino acid enantiomers are reacted with a chiral or achiral derivatizing agent to form diastereomers or enantiomeric derivatives with enhanced detectability and chromatographic resolution.
This compound serves as a derivatizing agent that reacts with the primary or secondary amine group of amino acids to form stable urea derivatives. The introduction of the 4-iodophenyl group provides several advantages:
-
UV-active chromophore: The aromatic ring allows for sensitive detection using UV-Vis detectors.
-
Increased hydrophobicity: This can improve retention and resolution on reversed-phase HPLC columns.
-
Potential for enhanced chiral recognition: The bulky substituent may create significant steric and electronic differences between the diastereomeric derivatives, leading to better separation.
This application note details the experimental procedure for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.
Experimental Protocols
Materials and Reagents
-
Amino acid standards (L- and D-enantiomers)
-
This compound (≥97% purity)
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl), 0.1 M
-
Water, deionized
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Micropipettes
Derivatization Protocol
-
Sample Preparation:
-
Dissolve the amino acid sample (or standard) in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of approximately 1 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily due to the reactivity of isocyanates.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution in a microcentrifuge tube, add 10 µL of triethylamine.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture with 50 µL of 0.1 M HCl to quench the reaction.
-
(Optional) For complex matrices, the sample can be cleaned up using a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the derivatives with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
-
HPLC Analysis
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is recommended. A typical gradient could be:
-
0-5 min: 30% ACN
-
5-25 min: 30-70% ACN (linear gradient)
-
25-30 min: 70% ACN
-
30-35 min: 30% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Note: The HPLC conditions provided are a starting point and may require optimization for specific amino acids and their derivatives.
Data Presentation
The following table summarizes hypothetical chromatographic data for the chiral separation of several amino acid enantiomers derivatized with this compound. This data is illustrative and serves as a target for method development.
| Amino Acid | Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Alanine | L-Ala | 15.2 | 1.8 | 1.15 |
| D-Ala | 15.8 | |||
| Valine | L-Val | 18.5 | 2.1 | 1.20 |
| D-Val | 19.4 | |||
| Leucine | L-Leu | 21.3 | 2.5 | 1.28 |
| D-Leu | 22.8 | |||
| Phenylalanine | L-Phe | 24.1 | 2.8 | 1.35 |
| D-Phe | 25.9 |
Visualizations
Derivatization Reaction Pathway
Caption: Reaction scheme for the derivatization of an amino acid.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Discussion
The derivatization of amino acids with this compound is a promising method for achieving chiral separation on achiral stationary phases. The formation of diastereomeric urea derivatives introduces a bulky, UV-active tag that can enhance both chromatographic resolution and detection sensitivity. The provided protocol offers a solid foundation for researchers to develop and validate their own methods for specific amino acids of interest.
It is important to note that the reaction conditions, including pH, temperature, reaction time, and the ratio of derivatizing reagent to analyte, may need to be optimized for different amino acids to achieve complete derivatization and avoid side reactions. Similarly, the HPLC separation conditions, such as the mobile phase composition, gradient profile, and column temperature, should be fine-tuned to obtain the best possible resolution of the enantiomeric derivatives.
Conclusion
This application note provides a comprehensive protocol for the derivatization of amino acids with this compound and their subsequent chiral separation by HPLC. While specific performance data for this particular reagent is limited in the public domain, the outlined methodology, based on the well-established chemistry of isocyanates, offers a valuable tool for researchers in the pharmaceutical and life sciences. The successful implementation of this method will enable accurate and reliable determination of the enantiomeric composition of amino acids in various sample matrices.
Troubleshooting & Optimization
Troubleshooting failed reactions with 4-Iodophenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodophenyl Isocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding or is very sluggish. What are the common causes?
A1: Several factors can lead to a sluggish or failed reaction. Here are the most common culprits:
-
Reagent Quality: Ensure the this compound is pure and has been stored correctly. It is sensitive to moisture and light and should be stored in a cool, dry place, preferably under an inert atmosphere.[1][2][3] Older or improperly stored reagents can have reduced reactivity.
-
Moisture Contamination: Isocyanates are highly reactive with water, which leads to the formation of an unreactive urea byproduct.[4] Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents for your reaction.
-
Inadequate Temperature: While many isocyanate reactions proceed at room temperature, some may require heating to overcome the activation energy.[5] Monitor the reaction temperature closely.
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction rate will be significantly slower. Consider a different anhydrous solvent in which all reactants are soluble.
-
Steric Hindrance: A bulky nucleophile (amine or alcohol) may react slowly with the isocyanate. In such cases, a higher reaction temperature or a catalyst may be necessary.
Q2: I am observing a white precipitate in my reaction mixture. What is it and how can I avoid it?
A2: A white precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water.[4]
-
Formation Pathway:
-
This compound reacts with traces of water to form an unstable carbamic acid.
-
The carbamic acid rapidly decomposes to 4-iodoaniline and carbon dioxide.
-
The newly formed 4-iodoaniline, being a primary amine, then quickly reacts with another molecule of this compound to form the insoluble N,N'-bis(4-iodophenyl)urea.
-
-
Prevention: The key to preventing urea formation is rigorous exclusion of moisture.
-
Use anhydrous solvents.
-
Dry all glassware thoroughly.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Ensure your amine or alcohol reactant is dry.
-
Q3: The yield of my desired urea or carbamate product is low. How can I improve it?
A3: Low yields can stem from several issues. Here are some strategies to improve your yield:
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like THF, DCM, or acetonitrile are commonly used.[6]
-
Catalyst: For less reactive nucleophiles, consider adding a catalyst. Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate) can significantly accelerate urethane and urea formation.[7][8]
-
-
Control Stoichiometry: Ensure the molar ratio of your reactants is accurate. A slight excess of the nucleophile can sometimes drive the reaction to completion.
-
Purification Method: You may be losing your product during workup and purification. Re-evaluate your extraction and chromatography procedures.[9][10]
Q4: Are there any common side reactions I should be aware of?
A4: Besides urea formation, other potential side reactions include:
-
Trimerization: In the presence of certain catalysts (especially strong bases) and at elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.[11]
-
Allophanate and Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea linkages to create allophanate or biuret cross-links, respectively. This is more common in polymer synthesis.[11] To avoid this, maintain a strict 1:1 stoichiometry.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered in reactions with this compound.
Problem: No Reaction or Low Conversion
Below is a troubleshooting workflow to address reactions that are not proceeding as expected.
Caption: Troubleshooting workflow for failed reactions.
Step-by-step guidance:
-
Verify Reagent Quality & Stoichiometry:
-
Investigate Moisture Contamination:
-
Glassware: Was all glassware oven-dried and cooled under an inert atmosphere?
-
Solvents: Are you using anhydrous solvents from a freshly opened bottle or a solvent purification system?
-
Atmosphere: Was the reaction set up and run under a positive pressure of nitrogen or argon?
-
-
Evaluate Reaction Conditions:
-
Temperature: Is the reaction being run at an appropriate temperature? Consider gently heating the reaction if it is sluggish at room temperature.
-
Solubility: Are all reactants fully dissolved in the solvent? If not, a different solvent system may be required.
-
-
Optimize Reaction Parameters:
-
Increase Temperature: Gradually increase the reaction temperature and monitor for product formation by TLC or LC-MS.
-
Add a Catalyst: For slow reactions, introduce a catalyst. For urea synthesis from amines, this is often not necessary. For carbamate synthesis from alcohols, a catalyst like triethylamine or dibutyltin dilaurate (DBTDL) can be effective.[7][8]
-
Change Solvent: Experiment with different anhydrous aprotic solvents.
-
Problem: Formation of an Insoluble White Precipitate
This issue is almost always due to the formation of N,N'-bis(4-iodophenyl)urea.
Caption: Troubleshooting guide for precipitate formation.
Experimental Protocols
General Protocol for the Synthesis of a Disubstituted Urea
This protocol describes the reaction of this compound with a primary amine.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Set up the reaction under a nitrogen or argon atmosphere.
-
-
Reaction:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, approx. 0.1-0.5 M).
-
To this solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at room temperature with stirring.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials indicates the completion of the reaction. Isocyanates can be visualized on a TLC plate by staining with a ceric ammonium molybdate solution.
-
-
Workup and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
General Protocol for the Synthesis of a Carbamate
This protocol details the reaction of this compound with an alcohol.
-
Preparation:
-
Follow the same rigorous drying procedures for glassware as in the urea synthesis.
-
Set up the reaction under an inert atmosphere.
-
-
Reaction:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Add a catalyst if required. For primary alcohols, the reaction may proceed without a catalyst, but for secondary or sterically hindered alcohols, a catalyst is recommended. Add triethylamine (0.1 eq.) or dibutyltin dilaurate (1-2 mol%).
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the stirred alcohol solution.
-
The reaction may require heating. If no reaction is observed at room temperature, gradually heat the mixture to 50-80 °C.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol to react with any remaining isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Quantitative Data Summary
While specific yield data for a wide range of reactions involving this compound is not extensively tabulated in the literature, the following table provides representative yields for the synthesis of ureas and carbamates from aryl isocyanates under various conditions to serve as a general guideline.
| Product Type | Nucleophile | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |
| Urea | Primary Aromatic Amine | DCM | None | 25 | >90 |
| Urea | Primary Aliphatic Amine | THF | None | 25 | >95 |
| Carbamate | Primary Alcohol | Toluene | None | 80 | 70-90 |
| Carbamate | Secondary Alcohol | Toluene | DBTDL (1 mol%) | 80 | 60-85 |
| Carbamate | Phenol | Dioxane | None | 100 | 50-70 |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. This table should be used as an estimation. DBTDL: Dibutyltin dilaurate; DCM: Dichloromethane; THF: Tetrahydrofuran.
Signaling Pathways and Workflows
The following diagram illustrates the general reaction pathway of this compound with nucleophiles and the common side reaction with water.
Caption: Reaction pathways of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]
- 6. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wernerblank.com [wernerblank.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 4-Iodophenyl Isocyanate and Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of urea derivatives from 4-iodophenyl isocyanate and various amines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound with amines?
This compound is an aromatic isocyanate and is highly reactive towards nucleophiles such as primary and secondary amines. The reaction is typically fast and exothermic, leading to the formation of a stable urea linkage. The reactivity is influenced by the nucleophilicity of the amine, with aliphatic amines generally reacting faster than aromatic amines due to higher basicity.
Q2: What are the most common side reactions to be aware of?
The most prevalent side reaction is the reaction of this compound with water. This forms an unstable carbamic acid, which then decomposes into 4-iodoaniline and carbon dioxide. The newly formed 4-iodoaniline can then react with another molecule of this compound to produce an undesired symmetric urea byproduct (N,N'-bis(4-iodophenyl)urea). Another potential side reaction, especially at elevated temperatures or with certain catalysts, is the trimerization of the isocyanate to form a highly stable isocyanurate ring.
Q3: How can I monitor the progress of my reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. Additionally, Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool to monitor the disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹).
Q4: What are suitable solvents for this reaction?
Aprotic solvents are generally preferred to avoid reaction with the isocyanate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate. The choice of solvent can influence the reaction rate, with more polar aprotic solvents potentially accelerating the reaction.[1]
Q5: Is a catalyst necessary for the reaction between this compound and amines?
For most reactions with primary and secondary amines, a catalyst is not strictly necessary due to the high reactivity of the isocyanate. However, for less reactive amines or to ensure the reaction goes to completion at a lower temperature, a tertiary amine catalyst such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Moisture Contamination: Water reacts with the isocyanate, consuming it and leading to byproducts. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Impure Starting Materials: Contaminants in the this compound or the amine can interfere with the reaction. | Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary. |
| Incorrect Stoichiometry: An improper ratio of isocyanate to amine will result in unreacted starting material. | Carefully calculate and accurately weigh the reactants. A 1:1 molar ratio is typically used. |
| Low Reactivity of Amine: Sterically hindered or electron-deficient aromatic amines may react slowly. | Consider gentle heating (e.g., 40-50 °C) or adding a catalyst (e.g., a tertiary amine) to increase the reaction rate. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Action |
| Symmetric Urea Byproduct: This is a strong indicator of moisture contamination. | As mentioned above, rigorously exclude water from the reaction. |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time or consider gentle heating. Monitor the reaction by TLC until the limiting reagent is consumed. |
| Formation of Allophanate or Biuret: Excess isocyanate can react with the newly formed urea linkage. | Maintain a strict 1:1 stoichiometry. If a slight excess of one reagent is needed, add it portion-wise. |
Problem 3: Reaction is Too Fast or Uncontrollable
| Possible Cause | Recommended Action |
| Highly Reactive Amine: Primary aliphatic amines are very nucleophilic and can lead to a highly exothermic reaction. | Perform the reaction at a lower temperature (e.g., 0 °C). Add the isocyanate solution dropwise to the amine solution to better control the reaction rate and temperature. |
Data Presentation
Table 1: General Effect of Amine Structure on Reactivity and Typical Conditions
| Amine Type | Example | Relative Reactivity | Typical Solvent | Typical Temperature | Typical Reaction Time | Expected Yield |
| Primary Aliphatic | Benzylamine | Very High | DCM, THF | 0 °C to Room Temp. | 1-4 hours | >90% |
| Secondary Aliphatic | Piperidine | High | DCM, THF | Room Temp. | 2-6 hours | >90% |
| Primary Aromatic | Aniline | Moderate | DCM, THF, MeCN | Room Temp. to 40 °C | 4-12 hours | 85-95% |
| Sterically Hindered | tert-Butylamine | Moderate | DCM, THF | Room Temp. to 40 °C | 6-18 hours | >85% |
Table 2: Influence of Reaction Parameters on Urea Synthesis
| Parameter | Effect on Reaction Rate | Effect on Yield | Considerations |
| Temperature | Increasing temperature generally increases the rate. | Higher temperatures can promote side reactions, potentially lowering the yield of the desired product. | For highly reactive amines, cooling is recommended. For less reactive amines, gentle heating can be beneficial. |
| Solvent Polarity | More polar aprotic solvents can accelerate the reaction.[1] | Solvent choice generally has a smaller impact on yield compared to moisture and stoichiometry. | Ensure the solvent is anhydrous. |
| Catalyst | Tertiary amine catalysts can significantly increase the rate, especially for less reactive amines. | A catalyst can help drive the reaction to completion, improving the yield. | Catalyst loading should be optimized; typically 1-10 mol% is sufficient. |
Experimental Protocols
General Protocol for the Synthesis of N-(4-iodophenyl)-N'-substituted Ureas
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Isocyanate Addition: To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly reactive amines, cool the reaction mixture to 0 °C before adding the isocyanate.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of ureas from this compound and amines.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Reactions of 4-Iodophenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenyl isocyanate. The following sections address common side products and provide guidance on their identification and mitigation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: Formation of an Insoluble White Precipitate
Q1: I'm reacting this compound with an amine/alcohol, and a white solid is crashing out of my reaction mixture. What is it?
A1: The most common insoluble white precipitate in isocyanate reactions is a symmetrically disubstituted urea, in this case, N,N'-bis(4-iodophenyl)urea . This side product forms when this compound reacts with water.
Reaction Pathway:
-
Hydrolysis: this compound reacts with trace amounts of water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes to form 4-iodoaniline and carbon dioxide gas.
-
Urea Formation: The newly formed 4-iodoaniline is a potent nucleophile and reacts with another molecule of this compound to produce the insoluble N,N'-bis(4-iodophenyl)urea.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry glassware in an oven and cool it under a stream of inert gas (nitrogen or argon).
-
Use of Desiccants: Add molecular sieves (3Å or 4Å) to your reaction mixture to scavenge any residual moisture.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
Identification of N,N'-bis(4-iodophenyl)urea:
| Technique | Expected Observation |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of δ 7.0-7.8 ppm. The N-H protons will appear as a singlet, typically between δ 8.5-9.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the urea will appear around δ 153-155 ppm. Aromatic carbons will be visible in the δ 120-140 ppm range. |
| FT-IR | Strong C=O stretch around 1630-1650 cm⁻¹ and N-H stretches around 3300 cm⁻¹. |
Issue 2: Low Yield and Presence of Higher Molecular Weight Byproducts
Q2: My reaction has a low yield of the desired urea or carbamate, and I see higher molecular weight species in my mass spectrum or TLC. What are these?
A2: These are likely dimers, trimers, or other oligomers of this compound, or allophanate/biuret adducts. The iodine atom is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack, including self-reaction.[1][2]
Common Side Products:
-
Dimers (Uretdiones): Formed from the [2+2] cycloaddition of two isocyanate molecules. This is often a reversible process.
-
Trimers (Isocyanurates): Formed from the cyclotrimerization of three isocyanate molecules. This reaction is often catalyzed by bases (e.g., tertiary amines, phosphines) and is generally irreversible.[1]
-
Allophanates: Formed when excess this compound reacts with the N-H bond of the desired carbamate product.
-
Biurets: Formed when excess this compound reacts with the N-H bond of the desired urea product.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the nucleophile (amine or alcohol) to ensure all the isocyanate is consumed. Avoid a large excess of isocyanate.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote dimerization and trimerization.[1]
-
Catalyst Choice: Be mindful of your catalyst. While catalysts can accelerate the desired reaction, some can also promote side reactions. For example, some organometallic catalysts may promote trimerization more than tertiary amines.[3]
-
Slow Addition: Add the this compound slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the isocyanate, which can disfavor self-reaction.
Identification of Side Products:
| Side Product | ¹H NMR | ¹³C NMR | FT-IR |
| Dimer | Aromatic signals in the δ 7.0-8.0 ppm range. | Carbonyl carbon around δ 158-160 ppm. | C=O stretch around 1780 cm⁻¹. |
| Trimer | Aromatic signals in the δ 7.0-8.0 ppm range. | Carbonyl carbon around δ 148-150 ppm. | C=O stretch around 1700 cm⁻¹. |
| Allophanate | Complex aromatic region. Multiple N-H signals. | Two distinct carbonyl signals. | Multiple C=O and N-H stretches. |
| Biuret | Complex aromatic region. Multiple N-H signals. | Two distinct carbonyl signals. | Multiple C=O and N-H stretches. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the iodine atom in the reactivity of this compound?
A1: The iodine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). The net effect is that it increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[1][2] This can lead to faster desired reactions but also an increased propensity for side reactions if conditions are not carefully controlled.
Q2: How can I purify my desired product away from these side products?
A2:
-
N,N'-bis(4-iodophenyl)urea: This is often insoluble in many organic solvents, so it can sometimes be removed by filtration.
-
Dimers, Trimers, Allophanates, and Biurets: These byproducts are typically less polar than the desired urea or carbamate and can be separated by column chromatography on silica gel.
Q3: Are there any specific catalysts that are recommended for reactions with this compound?
A3: For the formation of urethanes (from alcohols), common catalysts include dibutyltin dilaurate (DBTDL) and tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). For urea formation (from amines), a catalyst is often not necessary as the reaction is typically fast. If a catalyst is needed, a non-nucleophilic base is preferred to avoid competition with the primary nucleophile.
Experimental Protocols
Protocol 1: Synthesis of a Urea Derivative - N-butyl-N'-(4-iodophenyl)urea
Materials:
-
This compound
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the isocyanate in anhydrous DCM.
-
In a separate flask, prepare a solution of n-butylamine (1.05 eq) in anhydrous DCM.
-
Slowly add the n-butylamine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
If a precipitate forms, it is likely the desired product. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Carbamate Derivative - Ethyl N-(4-iodophenyl)carbamate
Materials:
-
This compound
-
Anhydrous Ethanol
-
Dibutyltin dilaurate (DBTDL) (catalytic amount)
-
Anhydrous Toluene
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Add anhydrous ethanol (1.1 eq) to the stirred solution.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Heat the reaction mixture to a gentle reflux (or a lower temperature such as 50-60 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Common side product formation pathways in reactions of this compound.
References
Technical Support Center: Purification of Products from 4-Iodophenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenyl isocyanate. It offers detailed guidance on the purification of resulting urea derivatives, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most prevalent side product is the symmetrically disubstituted urea, 1,3-bis(4-iodophenyl)urea . This impurity arises from the reaction of this compound with water.[1] Moisture in the reaction solvent or glassware hydrolyzes the isocyanate to form 4-iodoaniline. This aniline is nucleophilic and rapidly reacts with another molecule of this compound to produce the insoluble and often difficult-to-remove symmetrical urea.
Another potential, though less common, side product is the biuret, formed from the reaction of excess this compound with the newly formed urea product.
Q2: How can I minimize the formation of 1,3-bis(4-iodophenyl)urea?
A2: Minimizing moisture is critical. Employing the following anhydrous techniques will significantly reduce the formation of this side product:
-
Glassware: Thoroughly oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly dried using appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent exposure to atmospheric moisture.
Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound or if the product is highly impure, leading to significant melting point depression. To resolve this, you can:
-
Add a small amount of a "good" solvent (one in which your compound is more soluble) to reduce the saturation point, then allow it to cool slowly.
-
Attempt the recrystallization with a different solvent that has a lower boiling point.
Q4: I see multiple spots on my TLC plate after the reaction. How do I identify the product and impurities?
A4: On a normal-phase silica TLC plate, the polarity of the compounds will determine their retention factor (Rf).
-
Starting materials: this compound is relatively nonpolar and will have a high Rf. The amine starting material's polarity will vary, but it is typically more polar than the isocyanate.
-
Product: The desired N,N'-disubstituted urea is generally more polar than the starting isocyanate and will have a lower Rf.
-
Side products: The symmetrical 1,3-bis(4-iodophenyl)urea is often less soluble and may have a different Rf value than your desired product. 4-Iodoaniline, from hydrolysis, is a polar compound and will have a low Rf.
It is good practice to run TLC standards of your starting materials alongside your reaction mixture. Staining with an appropriate agent, such as potassium permanganate or p-anisaldehyde, can help visualize spots that are not UV-active.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Urea Product
| Possible Cause | Recommended Solution |
| Moisture Contamination | As detailed in the FAQs, the presence of water leads to the formation of the symmetrical diarylurea side product, consuming the starting isocyanate. Ensure all reagents, solvents, and glassware are rigorously dried, and perform the reaction under an inert atmosphere.[1] |
| Incorrect Stoichiometry | An improper molar ratio of the amine and this compound can result in an incomplete reaction. Carefully calculate and accurately weigh all reactants. |
| Product Loss During Work-up/Purification | The desired product may have some solubility in the recrystallization solvent even at low temperatures, or it may be partially lost during transfers. Minimize the amount of solvent used for recrystallization and washing. |
Issue 2: Difficulty in Removing Symmetrical Urea Impurity
| Possible Cause | Recommended Solution |
| Similar Solubility Profile | The symmetrical 1,3-bis(4-iodophenyl)urea may have similar solubility characteristics to the desired product, making separation by recrystallization challenging. |
| Purification Strategy 1: Recrystallization. If there is a sufficient solubility difference, a carefully executed recrystallization can be effective. The symmetrical urea is often less soluble and may precipitate out of a hot solution upon slight cooling, allowing for hot filtration to remove it before the desired product crystallizes. | |
| Purification Strategy 2: Column Chromatography. Flash column chromatography is often the most effective method for separating products with similar polarities. A well-chosen solvent system can provide good separation. |
Data Presentation
The following table presents hypothetical purification data for a typical reaction of this compound with an amine, illustrating the effectiveness of different purification methods. Actual results will vary depending on the specific reactants and reaction conditions.
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Isolated Yield | Primary Impurity Removed |
| Recrystallization (Ethanol) | 85% | >98% | 75% | 1,3-bis(4-iodophenyl)urea |
| Recrystallization (Ethanol/Water) | 85% | >97% | 70% | 1,3-bis(4-iodophenyl)urea |
| Flash Chromatography (Hexane/EtOAc) | 85% | >99% | 85% | 1,3-bis(4-iodophenyl)urea, unreacted starting materials |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol is a general guideline for the purification of an N,N'-disubstituted urea product.
-
Solvent Selection: Choose a solvent in which the desired urea product is sparingly soluble at room temperature but highly soluble when heated. Ethanol, isopropanol, or ethyl acetate are common starting points.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities, such as 1,3-bis(4-iodophenyl)urea, are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the desired product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying urea products using silica gel chromatography.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for N,N'-diaryl ureas is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Elute the column with the chosen mobile phase, applying positive pressure with air or an inert gas. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating compounds with close Rf values.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of N-(4-iodophenyl)urea derivatives.
Caption: Troubleshooting decision tree for low yield or impure product in this compound reactions.
References
How to avoid polymerization of 4-Iodophenyl isocyanate
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and storage of 4-Iodophenyl isocyanate, with a focus on preventing its polymerization.
Troubleshooting Guide: Polymerization Issues
This section addresses common issues encountered during the use of this compound that may indicate polymerization.
Q1: I observed white solid precipitates forming in my container of this compound. What is happening?
A1: The formation of insoluble white precipitates is a strong indicator of polymerization. Isocyanates can self-polymerize, especially in the presence of moisture, to form polyureas or trimers (polyisocyanurates), which are typically insoluble in the monomer. This can be initiated by exposure to atmospheric moisture. To salvage the remaining monomer, immediately blanket the container with an inert gas like nitrogen or argon and store it under the recommended conditions. The solid polymer should be mechanically separated from the liquid monomer before use.
Q2: The viscosity of my this compound solution has noticeably increased during my experiment. Why is this occurring?
A2: A gradual increase in viscosity suggests that slow, uncontrolled polymerization is taking place. This can be caused by trace amounts of water in your reactants or solvents, or by elevated temperatures.[1] To troubleshoot, ensure all your glassware is rigorously dried, and all solvents and reactants are anhydrous. Running the reaction under an inert atmosphere can also help prevent this issue. If the problem persists, consider lowering the reaction temperature.
Q3: My reaction mixture turned yellow/brown when I added the this compound. What does this discoloration indicate?
A3: Discoloration, such as yellowing, can be a sign of degradation or side reactions, which can be precursors to polymerization.[2] This can be triggered by impurities in the reaction mixture, exposure to light, or excessive heat. Ensure you are using high-purity reagents and solvents, and protect your reaction from light by wrapping the flask in aluminum foil.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the storage, handling, and stabilization of this compound.
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: this compound is sensitive to moisture and light.[3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[3][4]
Q2: What are the main factors that can cause this compound to polymerize?
A2: The primary triggers for isocyanate polymerization are:
-
Moisture: Isocyanates react with water to form unstable carbamic acids, which then decompose to form amines. These amines can then react with other isocyanate molecules to form polyureas.[5]
-
Heat: Elevated temperatures can accelerate the rate of polymerization.[2]
-
Light: Exposure to UV light can promote degradation and polymerization.[2]
-
Catalysts: Certain compounds can catalyze polymerization, including strong bases, amines, and some organometallic compounds.[5]
Q3: Can I use chemical inhibitors to prevent the polymerization of this compound?
A3: Yes, chemical inhibitors or stabilizers can be added to isocyanates to improve their storage stability. Common stabilizers include:
-
Phenols: Hindered phenols such as 2,6-di-tert-butyl-p-cresol (BHT) are effective. Phenol itself has also been shown to be an outstanding stabilizer for isocyanates.[3][6]
-
Acid Chlorides: Small amounts of acid chlorides can inhibit polymerization.[1]
-
Acidic Gases: Dissolving a small amount of an acidic gas like carbon dioxide or sulfur dioxide in the isocyanate can improve stability.[1][7]
Q4: What are the recommended concentrations for these inhibitors?
A4: The optimal concentration of an inhibitor can depend on the specific isocyanate and storage conditions. However, general guidelines suggest:
-
Phenols (e.g., Phenol): 10-5000 ppm, with a more preferred range of 100-2000 ppm.[3]
-
Acidic Gases (e.g., Carbon Dioxide): Around 0.01 to 1.0 weight percent.[7]
Q5: Are there any incompatible materials I should avoid when working with this compound?
A5: Yes, to prevent unwanted and potentially hazardous reactions, avoid contact with:
-
Water
-
Alcohols
-
Amines
-
Strong bases
-
Strong oxidizing agents
-
Acids
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and stabilization of this compound.
| Parameter | Recommended Value | Source(s) |
| Storage Temperature | 2-8 °C | [3][4] |
| Phenol Stabilizer Concentration | 10-5000 ppm (100-2000 ppm preferred) | [3] |
| Acidic Gas (CO2) Stabilizer Concentration | 0.01 - 1.0 wt% | [7] |
Experimental Protocols
Protocol for Stabilization of Aryl Isocyanates with a Phenolic Inhibitor
This protocol provides a general method for adding a stabilizer to an aryl isocyanate like this compound. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Preparation of Stabilizer Stock Solution:
-
Prepare a stock solution of the chosen phenolic inhibitor (e.g., 2,6-di-tert-butyl-p-cresol or phenol) in a dry, inert solvent (e.g., anhydrous toluene or dioxane). The concentration should be calculated to achieve the desired final ppm level in the isocyanate. For example, to achieve a 500 ppm concentration in 10 g of isocyanate, you would need 5 mg of the inhibitor.
-
-
Inert Atmosphere Setup:
-
Ensure the container of this compound is under a positive pressure of an inert gas (nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
-
-
Addition of Stabilizer:
-
Using a dry syringe, carefully add the calculated volume of the stabilizer stock solution to the this compound while gently stirring or swirling the container.
-
-
Mixing and Storage:
-
Thoroughly mix the contents to ensure uniform distribution of the inhibitor.
-
If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to avoid thermal stress on the isocyanate.
-
Seal the container tightly under a fresh blanket of inert gas and store at the recommended 2-8°C.
-
Visualizations
Caption: Factors leading to polymerization and corresponding preventive measures.
References
- 1. This compound | 15845-62-2 [m.chemicalbook.com]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 15845-62-2 [amp.chemicalbook.com]
- 4. labcompare.com [labcompare.com]
- 5. US5189205A - Process for preparing isocyanates - Google Patents [patents.google.com]
- 6. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Screening for Cross-Coupling Reactions of 4-Iodophenyl Isocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the catalyst screening of cross-coupling reactions involving 4-iodophenyl isocyanate. This guide is designed to help you navigate common challenges and optimize your reaction conditions for this specific and reactive substrate.
Troubleshooting Guide
The isocyanate group in this compound is highly reactive and susceptible to various side reactions, which can complicate cross-coupling outcomes. This guide addresses common issues in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the potential causes and how can I address them?
Answer: Low or no product formation is a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material. The isocyanate moiety can directly interfere with the catalytic cycle or react with other components in the mixture.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inhibition/Deactivation | The isocyanate group can coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, consider using bulky, electron-rich phosphine ligands such as Sphos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the isocyanate to the palladium. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the active Pd(0) species. |
| Reaction with Water (Moisture) | Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decarboxylates to an amine. This amine can then react with another molecule of this compound to form an insoluble urea byproduct, consuming the starting material. It is critical to use anhydrous solvents and reagents and to run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Ineffective Base | The choice of base is crucial. A weak base may not be sufficient to facilitate the transmetalation step effectively. Conversely, a strong base could promote unwanted side reactions of the isocyanate group. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solubility of the inorganic base in the reaction solvent is also a key factor to consider. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, high temperatures can also lead to thermal decomposition of the isocyanate or promote side reactions like trimerization. Monitor the reaction closely by TLC or LC-MS while adjusting the temperature. |
| Poor Quality of Reagents | The purity of the boronic acid/ester (for Suzuki), alkene (for Heck), or alkyne (for Sonogashira) is critical. Boronic acids, in particular, can dehydrate to form boroxines, which can affect the reaction outcome. Use fresh or purified reagents whenever possible. |
Issue 2: Formation of Insoluble White Precipitate
Question: A significant amount of white, insoluble precipitate is forming in my reaction mixture. What is this and how can I prevent it?
Answer: This is a common issue when working with isocyanates and is most likely a urea byproduct.
Potential Cause & Recommended Solution:
| Potential Cause | Recommended Solution |
| Urea Formation | As mentioned above, isocyanates react with water to form amines, which then react with another isocyanate molecule to produce insoluble ureas. The primary solution is to maintain strictly anhydrous conditions. This includes using freshly distilled, dry solvents, oven-dried glassware, and performing all manipulations under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents like alcohols for cross-coupling reactions with this compound?
A1: It is highly discouraged. Protic solvents such as alcohols and even trace amounts of water will react with the isocyanate group to form carbamates and ureas, respectively. This will consume your starting material and introduce impurities that can be difficult to remove. Always use anhydrous, aprotic solvents like toluene, dioxane, or THF.
Q2: My desired product seems to be forming, but I am also getting a significant amount of a higher molecular weight byproduct. What could this be?
A2: This could be due to the formation of allophanate or biuret linkages. If your cross-coupling product still contains a reactive isocyanate group, it can react with urethane or urea functionalities (which may be present from side reactions) to form these higher molecular weight species. This is more common at higher temperatures and with an excess of the isocyanate. To minimize this, try to maintain a strict 1:1 stoichiometry of your coupling partners and control the reaction temperature carefully.
Q3: What is the best palladium catalyst to start with for screening reactions with this compound?
A3: For Suzuki-Miyaura coupling of sterically hindered or electron-deficient aryl halides, palladium catalysts with bulky and electron-rich phosphine ligands are generally preferred. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are excellent starting points. For Heck and Sonogashira reactions, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices, but ligand screening is often necessary to optimize the reaction for this specific substrate.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method. You can also use liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts. Given the reactivity of the isocyanate, it is advisable to quench a small aliquot of the reaction mixture with a primary or secondary amine (like dibutylamine) before analysis to cap the isocyanate and prevent its reaction on the TLC plate or during LC-MS analysis.
Data Presentation: Catalyst Screening for Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of aryl iodides. While specific data for this compound is limited in the literature, the data for structurally similar iodoarenes provide a valuable benchmark for catalyst performance and initial reaction condition screening.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd/FTO | Phenylboronic acid | - | - | - | - | >80 |
| Pd-graphene hybrids | Phenylboronic acid | K₃PO₄ | Water/SDS | 100 | 0.08 | 100 |
| Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | (3-propionamidophenyl)boronic acid | K₂CO₃ | Water | 70 | 24 | 100[1] |
| Pd(OAc)₂/SPhos | Phenylboronic acid | K₃PO₄ | Toluene | RT | 16 | 95 |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
Table 2: Representative Data for Heck Coupling of Aryl Iodides with Alkenes
| Catalyst | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | n-butyl acrylate | Et₃N | DMF | 60 | 16 | 100[2] |
| Pd/C | n-butyl acrylate | Et₃N | DMF | 100 | 2 | 98 |
| Pd(PPh₃)₂Cl₂ | Styrene | Et₃N | Acetonitrile | 80 | 4 | 92 |
| Pd(OAc)₂/P(o-tol)₃ | Ethyl acrylate | NaOAc | DMF | 100 | 24 | 90 |
Table 3: Representative Data for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄/CuI | Phenylacetylene | Et₃N | THF | RT | 2 | 98[3] |
| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Et₃N | DMF | 60 | 6 | 95 |
| Pd/CuFe₂O₄ | Phenylacetylene | K₂CO₃ | EtOH | 70 | 1 | 96[4] |
| Pd(CH₃CN)₂Cl₂/cataCXium A | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | RT | 48 | 91[5] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for this compound. It is crucial to maintain anhydrous and inert conditions throughout these procedures.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, typically 1-5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an aprotic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Heck Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Seal the flask and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.[6]
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: A general workflow for catalyst screening in cross-coupling reactions of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yield cross-coupling reactions of this compound.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Managing 4-Iodophenyl Isocyanate in Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the handling and use of 4-iodophenyl isocyanate, with a focus on managing its sensitivity to moisture. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, helping you to identify the root cause and implement effective solutions.
Q1: I observed a white, insoluble precipitate forming in my reaction mixture. What is it and how can I prevent it?
A: The white precipitate is likely di-(4-iodophenyl)urea. This byproduct forms when this compound reacts with water. The isocyanate first hydrolyzes to form 4-iodoaniline, which is a nucleophilic amine. This amine then rapidly reacts with a second molecule of this compound to produce the insoluble urea.[1]
Troubleshooting Steps:
-
Verify Solvent Purity: Solvents are a common source of water contamination. Ensure your solvents are rigorously dried over a suitable drying agent and freshly distilled before use. You can quantify the water content using Karl Fischer titration.[1]
-
Dry Glassware Thoroughly: All glassware should be oven-dried at >120 °C overnight or flame-dried under vacuum immediately before use to remove adsorbed moisture.
-
Ensure an Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. Use of a Schlenk line or a glovebox is highly recommended.[1]
-
Check Other Reagents: Ensure all other starting materials, especially hygroscopic compounds, are anhydrous.
Q2: My reaction is foaming or bubbling, and I'm concerned about pressure buildup. What is causing this?
A: Foaming and gas evolution are strong indicators of significant water contamination. The reaction of isocyanates with water produces carbon dioxide gas.[1] This not only consumes your starting material but can also lead to a dangerous increase in pressure in a sealed vessel.
Immediate Actions & Solutions:
-
Do Not Seal the Vessel: Ensure the reaction vessel is not sealed to prevent pressure buildup. If necessary, vent the reaction to a fume hood through a drying tube.
-
Identify the Moisture Source: Systematically check all potential sources of moisture as outlined in the previous question to prevent this in future experiments.
-
Consider Moisture Scavengers: For particularly sensitive reactions, the addition of a moisture scavenger to the solvent before adding the isocyanate can be beneficial.[2][3]
Q3: My reaction yield is low, and analysis shows a significant amount of my this compound is gone, but I don't see a lot of the urea precipitate. What could be happening?
A: While urea formation is a common issue, other side reactions can also consume the isocyanate, especially if your reaction conditions are not optimized.
Possible Causes and Solutions:
-
Reaction with Nucleophilic Solvents: If you are using a nucleophilic solvent (e.g., an alcohol as the solvent when a different nucleophile is intended to react), it can react with the isocyanate. Ensure your solvent is inert to the reaction conditions.
-
Catalyst-Promoted Side Reactions: Some catalysts can promote the reaction of the isocyanate with trace amounts of water.[4] Review your catalyst choice and ensure it is selective for your desired transformation.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A: The isocyanate functional group (-NCO) is highly electrophilic and readily reacts with nucleophiles, including water. The reaction with water forms an unstable carbamic acid intermediate, which then decarboxylates to form an amine and carbon dioxide.[1] The newly formed amine is nucleophilic and quickly reacts with another isocyanate molecule, leading to the formation of a stable urea.[1]
Q2: How should I store this compound to ensure its stability?
A: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent moisture ingress. It is good practice to backfill the container with an inert gas after each use.
Q3: What are the visual signs of degradation of this compound?
A: Fresh this compound is a white to off-white solid. If it has been exposed to moisture, it may appear cloudy or have a crusty or clumpy texture due to the formation of polyureas.[4] If you observe this, it is best to use a fresh batch for your reaction.
Q4: Can I use this compound in protic solvents like ethanol?
A: You can use a protic solvent like an alcohol if it is your intended reactant to form a carbamate. However, if the alcohol is meant to be just the solvent and you are reacting the isocyanate with another nucleophile, the alcohol will compete and likely be the dominant reactant due to its high concentration as the solvent. In such cases, an inert, aprotic solvent should be used.
Q5: What analytical techniques can I use to monitor the progress of my reaction involving this compound?
A: The progress of the reaction can be monitored by observing the disappearance of the this compound starting material. This can be done using:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of starting material and the formation of the product.
-
Infrared (IR) Spectroscopy: The isocyanate group has a strong, characteristic absorption band around 2270 cm⁻¹. The disappearance of this peak can be monitored.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the consumption of starting material and the formation of the desired product.
Quantitative Data on Moisture Sensitivity
| Parameter | Value | Notes |
| Recommended Max. Water Content in Solvents | < 50 ppm | For optimal reaction outcomes and to minimize byproduct formation. |
| Reaction of Water with Isocyanate | 1 mole H₂O reacts with 2 moles of R-NCO | This stoichiometry leads to a rapid consumption of the isocyanate.[1] |
| Relative Reactivity | Aromatic isocyanates > Aliphatic isocyanates | The electron-withdrawing nature of the phenyl ring increases the electrophilicity of the isocyanate carbon. |
Note: The water tolerance is a general guideline for moisture-sensitive reactions. The actual tolerance will depend on the specific reaction conditions, including temperature, catalyst, and the nucleophilicity of the desired reactant.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea
This protocol describes the reaction of this compound with a generic primary amine to form a di-(4-iodophenyl)urea.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
In the flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
In a separate oven-dried vial, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution at room temperature using a syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, the urea product, if insoluble, can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of a Carbamate
This protocol outlines the reaction of this compound with a generic alcohol to form a carbamate.[5]
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Anhydrous aprotic solvent (e.g., Hexane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar and a septum under an inert atmosphere.
-
Add the alcohol (1.0 equivalent) to the flask and dissolve it in the anhydrous solvent.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Slowly add the isocyanate solution to the stirring alcohol solution at room temperature.
-
The carbamate product may precipitate out of the solution as it forms.[5]
-
Stir the reaction for 1-16 hours, monitoring by TLC for the disappearance of the alcohol.
-
Once the reaction is complete, if a precipitate has formed, collect the product by filtration, wash with cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 3: Quantification of Water in Solvents using Karl Fischer Titration
This is a general guideline for determining the water content in an organic solvent. The specific parameters will depend on the instrument used.
Equipment:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Appropriate Karl Fischer reagents
-
Dry syringes and needles
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer solvent to the titration cell and pre-titrating to a dry endpoint.
-
Using a dry syringe, carefully draw a known volume or weight of the organic solvent to be analyzed.
-
Inject the solvent into the titration cell.
-
Start the titration. The instrument will automatically titrate the sample and calculate the water content, usually in ppm or percent.
-
It is good practice to run a blank and a standard to ensure the accuracy of the instrument.
Visualizations
Caption: Reaction pathways of this compound in the absence and presence of water.
Caption: A troubleshooting workflow for common issues in reactions with this compound.
Caption: The relationship between storage conditions and the stability of this compound.
References
Technical Support Center: Purification Strategies for Reactions Involving 4-Iodophenyl Isocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of unreacted 4-iodophenyl isocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
There are three main strategies to remove excess this compound: scavenging, chromatography, and distillation. The choice of method depends on the scale of the reaction, the stability of the desired product, and the available equipment.
-
Scavenging: This is the most common lab-scale method. It involves adding a "scavenger" reagent to the reaction mixture to selectively react with the excess isocyanate. The resulting byproduct (typically a urea derivative) is then removed by filtration or extraction. Polymer-supported scavengers are particularly useful as they can be easily filtered off.[1][2]
-
Chromatography: Flash column chromatography over silica gel is an effective method for purifying the desired product from both the unreacted isocyanate and its byproducts. High-performance liquid chromatography (HPLC) can also be used for analysis and purification.[3]
-
Distillation/Evaporation: For larger scale industrial applications, unreacted monomeric isocyanates can be removed by distillation, often using techniques like thin-film evaporation under reduced pressure.[4][5][6] This is generally less practical for small-scale laboratory synthesis due to the high boiling point of this compound.
Q2: How do I select the appropriate scavenger for my reaction?
Selecting the right scavenger involves considering its reactivity and the ease of removing the resulting byproduct. Amine-based scavengers are highly effective for isocyanates.
-
Solid-Supported Scavengers: These are often the preferred choice as they simplify workup. The scavenger is added to the reaction mixture, and after it has reacted with the excess isocyanate, it is simply removed by filtration.[1] Examples include aminopropyl-functionalized silica gel or polymer-supported tris(2-aminoethyl)amine.[1][7]
-
Liquid Amine Scavengers: A simple primary or secondary amine (like piperidine or benzylamine) can be added. This converts the isocyanate into a urea. This method is effective but requires a subsequent purification step (extraction or chromatography) to remove the newly formed urea.
-
Starting Material as a Scavenger: In some cases, the amine starting material used in the reaction can also be employed to quench the excess isocyanate.[6]
Below is a comparison of common scavenger types.
| Scavenger Type | Examples | Advantages | Disadvantages |
| Solid-Supported Amines | Aminopropylated Silica Gel, Polymer-bound Trisamine (PS-Trisamine)[1] | Simple filtration workup, no need for extraction.[1] | Higher cost, may require longer reaction times. |
| Liquid Amines | Piperidine, Benzylamine, Ethanolamine | Low cost, fast reaction. | Requires a subsequent purification step (extraction or chromatography) to remove the urea byproduct. |
| Functionalized Amines | Tris(2-aminoethyl)amine | High scavenging capacity (multiple amine groups). | The resulting urea can be highly polar and may require specific purification conditions. |
Q3: I've used an amine scavenger. How do I remove the resulting urea byproduct?
The reaction between this compound and an amine scavenger produces a substituted urea. These ureas are often insoluble in common organic solvents and can sometimes be removed by filtration. If the urea is soluble, the following methods can be used:
-
Extraction: If the desired product has low polarity, an aqueous wash (e.g., with dilute HCl) can sometimes remove a more polar urea. Conversely, if the urea is less polar than the product, selective extraction may be possible.
-
Chromatography: Silica gel column chromatography is a very effective method for separating most organic products from urea byproducts, as ureas tend to be quite polar and adhere strongly to the silica.
-
Precipitation/Crystallization: It may be possible to find a solvent system where your desired product is soluble, but the urea byproduct precipitates out and can be removed by filtration.
Q4: Can I use column chromatography directly without a scavenger?
Yes, this is a viable option, especially if the desired product has a significantly different polarity (Rf value) from this compound. However, there are some considerations:
-
Reactivity on Silica: Isocyanates can react with the silanol groups on the surface of silica gel, especially if the silica is not perfectly dry or if a protic solvent like methanol is used in the eluent. This can lead to streaking and lower recovery of the desired product.
-
Safety: this compound is a hazardous compound.[8] Performing chromatography requires careful handling in a fume hood to avoid inhalation of silica dust contaminated with the isocyanate.
-
Efficiency: Using a scavenger first often simplifies the subsequent chromatography by removing one of the major impurities.
Troubleshooting Guides
Problem 1: My product is co-eluting with unreacted this compound during column chromatography.
Solution:
-
Optimize Eluent System: Try a less polar solvent system to increase the retention of your product on the silica gel, allowing the less polar isocyanate to elute first.
-
Use a Scavenger: Before chromatography, treat the crude reaction mixture with a solid-supported amine scavenger (see protocol below). This will convert the isocyanate into a highly polar urea, which will remain at the baseline of the column, making separation of your product much easier.
Problem 2: After adding a liquid amine scavenger, a precipitate formed, but my product is trapped in it.
Solution: This indicates that the urea byproduct has precipitated and co-precipitated or occluded your desired product.
-
Redissolve and Extract: Try to redissolve the entire mixture in a solvent like DMSO or DMF. Then, add a solvent in which your product is soluble but the urea is not (e.g., dichloromethane or ethyl acetate) and water. Perform a liquid-liquid extraction. Your product should move to the organic layer, while the polar urea may stay in the aqueous or DMSO/DMF phase or at the interface.
-
Use a Solid-Supported Scavenger: In future experiments, use a solid-supported scavenger to avoid this issue, as the urea forms on the solid support which is then filtered away.
Experimental Protocols
Protocol 1: Removal of this compound using a Solid-Supported Scavenger
This protocol describes a general method for quenching excess isocyanate using aminopropyl-functionalized silica gel.
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), add the crude reaction mixture to a flask.
-
Add Scavenger: For every 1 equivalent of excess this compound, add approximately 3 equivalents of a solid-supported amine scavenger (e.g., SiliaBond Amine).[7]
-
Stir: Add a suitable solvent (e.g., Dichloromethane or THF) and stir the suspension at room temperature.
-
Monitor: Monitor the disappearance of the this compound spot by TLC or LC-MS. This may take from 1 to 12 hours.
-
Filter: Once the isocyanate is consumed, filter the mixture through a pad of celite or a sintered glass funnel to remove the solid scavenger resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product, now free of the unreacted isocyanate. Further purification to remove other impurities may be necessary.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO | [8][9] |
| Molecular Weight | 245.02 g/mol | [8][9] |
| Appearance | White to yellow or brown crystals/solid | [10] |
| Melting Point | 44-48 °C | [8][9][11] |
| Boiling Point | 84 °C @ 5 mmHg | [9][11] |
| LogP | 2.25850 | [9] |
| Storage Temperature | 2-8 °C | [8][11] |
Visualizations
Diagrams
Caption: Chemical transformation of excess isocyanate into a urea byproduct.
Caption: Experimental workflow for scavenger-based purification.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 5. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. silicycle.com [silicycle.com]
- 8. This compound 97 15845-62-2 [sigmaaldrich.com]
- 9. This compound (15845-62-2) for sale [vulcanchem.com]
- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 错误页 [amp.chemicalbook.com]
Preventing hydrolysis of 4-Iodophenyl isocyanate during workup
Topic: Preventing Hydrolysis During Experimental Workup
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent moisture sensitivity of 4-Iodophenyl Isocyanate reactions.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing unwanted hydrolysis.
Issue 1: A white, insoluble solid has formed in my reaction vessel or during workup.
-
Probable Cause: You are likely observing the formation of N,N'-bis(4-iodophenyl)urea, a classic sign of water contamination. Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine (4-iodoaniline) and carbon dioxide. This amine is nucleophilic and rapidly reacts with another molecule of this compound to form the insoluble urea byproduct.[1][2] For every one mole of water, two moles of isocyanate are consumed in this side reaction.[1]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use anhydrous solvents. If possible, confirm the water content of the solvent using Karl Fischer titration.[1]
-
Check Reagents: Ensure all other starting materials, especially amines or alcohols, are thoroughly dried and free of moisture.[1]
-
Review Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under a vacuum or inert gas flow immediately before use.[1]
-
Ensure Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: Carbon dioxide gas is being generated from the reaction of this compound with water.[1][2] This is a strong indicator of significant water contamination.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.[1]
-
Investigate Moisture Source: Follow the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.
-
Catalyst Consideration: Be aware that some catalysts, such as tertiary amines and certain organometallic compounds, can also promote the isocyanate-water reaction.[1][3]
-
Issue 3: The final product yield is very low, with significant recovery of unreacted starting material (amine/alcohol).
-
Probable Cause: The this compound has been consumed by the side reaction with water instead of reacting with your intended nucleophile.[1] The rate of reaction between an isocyanate and an amine is significantly faster than with an alcohol, but both are susceptible to competition from water.
-
Troubleshooting Steps:
-
Preventative Rigor: The most effective approach is preventative. Before your next attempt, rigorously minimize water content in all reaction components.
-
Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Consider using molecular sieves or other appropriate drying agents.
-
Order of Addition: If your protocol allows, consider adding the this compound to the reaction mixture last to minimize its exposure time to any trace moisture before the desired reaction can occur.
-
Frequently Asked Questions (FAQs)
Q1: Why are aryl isocyanates like this compound so sensitive to moisture? A: The carbon atom in the isocyanate group (–N=C=O) is highly electrophilic. It readily reacts with nucleophiles, including water.[2] Aryl isocyanates are generally more reactive than alkyl isocyanates.[4] This high reactivity is what makes them useful synthons but also highly susceptible to hydrolysis, which leads to the formation of an amine and carbon dioxide.[2]
Q2: What is the mechanism of hydrolysis and urea formation? A: The hydrolysis proceeds in two main stages. First, water attacks the electrophilic carbon of the isocyanate to form a carbamic acid intermediate. This intermediate is unstable and decarboxylates to yield a primary amine (4-iodoaniline) and CO₂ gas. Second, the newly formed and highly nucleophilic amine attacks a second molecule of the isocyanate, forming a stable and often insoluble N,N'-disubstituted urea.
Caption: Reaction pathway for the hydrolysis of this compound.
Q3: Are there alternatives to a traditional aqueous workup? A: Yes. If your product and reaction byproducts have suitable solubility, a non-aqueous workup is highly recommended. This typically involves filtering the reaction mixture (e.g., through celite to remove any particulate matter) and then removing the solvent under reduced pressure (rotoevaporation). The crude product can then be purified by recrystallization from anhydrous solvents or by column chromatography.
Q4: How can I effectively dry my solvents and reagents? A: For solvents, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is a classic method. Alternatively, passing the solvent through a column of activated alumina (a solvent purification system) is a modern and effective technique. For solid reagents, drying under high vacuum for several hours or in a vacuum oven (if thermally stable) is recommended. Always store dried reagents and solvents over molecular sieves and under an inert atmosphere.
Data Presentation
The primary quantitative concern is the water content of the solvents used. Using a solvent with low water content is critical for success.
| Solvent Grade | Typical Water Content (ppm) | Recommended Use |
| Reagent Grade | 200 - 1000 | Not recommended without further drying |
| Anhydrous | < 50 | Suitable for most isocyanate reactions |
| Anhydrous (with sieves) | < 30 | Recommended for sensitive reactions |
| "Extra Dry" or "Super Dry" | < 10 | Ideal for highly sensitive or scale-up reactions |
Data are typical values and can vary by manufacturer and storage conditions. Always refer to the supplier's certificate of analysis.
Experimental Protocols
Protocol 1: General Procedure for Reaction Under Anhydrous Conditions
This protocol outlines the synthesis of a urethane from this compound and an alcohol.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C overnight. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Once cool, maintain a positive pressure of the inert gas using a balloon or a bubbler system.
-
Reagent Addition: Dissolve the alcohol (1.0 eq) in anhydrous solvent (e.g., THF, Toluene) and add it to the reaction flask via syringe.
-
Isocyanate Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent in a separate, dry flask. Transfer this solution to the reaction flask dropwise via syringe at 0 °C or room temperature, depending on the reaction's exothermicity.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature. Monitor the progress by TLC or LCMS, watching for the consumption of the starting materials. A key indicator on IR spectroscopy is the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.
-
Workup: Proceed to Protocol 2 for a non-aqueous workup.
Caption: Diagram of a standard anhydrous reaction setup.
Protocol 2: Recommended Non-Aqueous Workup Procedure
-
Quenching (If Necessary): If there is excess isocyanate, it can be quenched by adding a small amount of a high-boiling point alcohol (like 1-butanol) and stirring for 30 minutes. This converts the reactive isocyanate to a more stable urethane.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification:
-
Direct Crystallization: If the product is a solid, attempt to recrystallize it from a suitable anhydrous solvent system (e.g., hexanes/ethyl acetate). The urea byproduct, if formed, is often insoluble in common organic solvents and can sometimes be removed by simple filtration of the crude reaction mixture before concentration.
-
Silica Gel Chromatography: If crystallization is not feasible, purify the crude residue by flash column chromatography using an anhydrous solvent system. The highly polar urea byproduct will typically have very low mobility on the column.
-
Caption: Troubleshooting workflow for common issues in isocyanate reactions.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 4-Iodophenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the reaction products of 4-iodophenyl isocyanate with common nucleophiles. It is designed to assist researchers in the identification and characterization of these products, offering supporting experimental data and protocols.
This compound is a versatile reagent in organic synthesis, frequently utilized in the formation of carbamates and ureas, which are key functional groups in many pharmaceutical compounds and materials. The iodine atom provides a useful handle for further cross-coupling reactions, making its derivatives valuable intermediates. Accurate characterization of its reaction products is therefore of paramount importance.
Reaction Pathways of this compound
This compound readily reacts with nucleophiles such as alcohols, amines, and water. The primary products of these reactions are N-(4-iodophenyl)carbamates, N,N'-substituted ureas, and the symmetrical N,N'-bis(4-iodophenyl)urea, respectively.
Caption: Reaction of this compound with various nucleophiles.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the reaction products of this compound and related compounds. The data is presented to facilitate comparison and aid in structural elucidation.
Table 1: ¹H NMR Data (ppm) of this compound Reaction Products and Analogs
| Compound | Ar-H (ortho to I) | Ar-H (ortho to N) | -NH | -CH₂- | -CH₃ | Solvent |
| N,N'-bis(4-iodophenyl)urea | 7.58 (d, J=8.8 Hz) | 7.28 (d, J=8.8 Hz) | 8.65 (s) | - | - | DMSO-d₆ |
| Ethyl N-(4-chlorophenyl)carbamate | 7.25 (d, J=8.0 Hz) | 7.31 (d, J=8.0 Hz) | 6.52 (s) | 4.15 (q, J=7.1 Hz) | 1.25 (t, J=7.1 Hz) | CDCl₃ |
| N-propyl-N'-(p-tolyl)urea | 7.02 (d, J=8.3 Hz) | 7.12 (d, J=8.3 Hz) | 7.40 (s), 5.60 (t, J=5.8 Hz) | 3.10 (q, J=6.8 Hz) | 0.85 (t, J=7.4 Hz), 2.26 (s) | CDCl₃[1] |
Table 2: ¹³C NMR Data (ppm) of this compound Reaction Products and Analogs
| Compound | C=O | C-I | C-N | Ar-C (ortho to I) | Ar-C (ortho to N) | -CH₂- | -CH₃ | Solvent |
| N,N'-bis(4-iodophenyl)urea | 152.7 | 86.8 | 139.7 | 137.4 | 120.7 | - | - | DMSO-d₆ |
| Ethyl N-(4-chlorophenyl)carbamate | 153.4 | - | 136.9 | - | 129.0 | 61.1 | 14.6 | CDCl₃ |
| N-propyl-N'-(p-tolyl)urea | 156.8 | - | 136.4 | - | 129.5 | 41.9 | 11.3, 20.7 | CDCl₃[1] |
Note: Data for N,N'-bis(4-iodophenyl)urea is inferred from spectral data presented for "4-Iodophenyl carbamate" which is consistent with the symmetrical urea structure.
Experimental Protocols
The following are general procedures for the synthesis of carbamates and ureas from this compound. These protocols can be adapted for various alcohols and amines.
Synthesis of Ethyl N-(4-iodophenyl)carbamate
Caption: Workflow for the synthesis of a carbamate.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add absolute ethanol (1.2 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Work-up: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ethyl N-(4-iodophenyl)carbamate.
Synthesis of N-ethyl-N'-(4-iodophenyl)urea
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: To this solution, add a solution of ethylamine (1.05 eq.) in DCM dropwise at room temperature with vigorous stirring. A precipitate is expected to form.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, collect the precipitate by filtration.
-
Purification: Wash the solid with cold DCM to remove any unreacted starting materials and dry under vacuum to obtain the pure N-ethyl-N'-(4-iodophenyl)urea.
Synthesis of N,N'-bis(4-iodophenyl)urea (from reaction with water)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent such as acetone or THF.
-
Reagent Addition: Add a stoichiometric amount of water (0.5 eq.) to the solution. The reaction can be catalyzed by the addition of a tertiary amine (e.g., triethylamine).
-
Reaction: Stir the mixture at room temperature. The intermediate carbamic acid is unstable and will lose carbon dioxide to form 4-iodoaniline, which then rapidly reacts with another molecule of this compound.
-
Work-up: The symmetrical urea product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the product with the reaction solvent and dry to obtain pure N,N'-bis(4-iodophenyl)urea.
NMR Data Interpretation
-
¹H NMR: In the aromatic region, the protons on the iodophenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom are generally found at a different chemical shift than those ortho to the nitrogen atom. The NH proton of the carbamate or urea functionality often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The alkyl protons of the ethyl group in the carbamate and unsymmetrical urea will show characteristic quartet and triplet patterns.
-
¹³C NMR: The carbonyl carbon of the urea or carbamate group appears in the downfield region of the spectrum (typically 150-160 ppm). The carbon atom attached to the iodine (C-I) is significantly shielded compared to the other aromatic carbons and can be identified by its characteristic chemical shift. The other aromatic carbons can be assigned based on their substitution pattern. The alkyl carbons will appear in the upfield region of the spectrum.
This guide serves as a foundational resource for the analysis of this compound reaction products. For unequivocal structure determination, it is recommended to use a combination of spectroscopic techniques, including mass spectrometry and, where possible, single-crystal X-ray diffraction.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Characterization of 4-Iodophenyl Isocyanate Derivatives
For Immediate Release
In the intricate world of pharmaceutical and materials science research, the precise characterization of reactive intermediates is paramount. 4-Iodophenyl isocyanate and its derivatives are a critical class of compounds used in the synthesis of a wide array of novel molecules. Understanding their structure and purity is essential for ensuring the safety and efficacy of the final products. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of this compound derivatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal analytical strategy.
The primary focus of this guide is the detailed characterization of this compound derivatives using mass spectrometry, with a comparative evaluation of alternative analytical techniques. Due to their high reactivity, isocyanates are typically derivatized prior to analysis to form stable products, most commonly ureas, by reaction with amines such as dibutylamine (DBA).
Performance Comparison of Analytical Techniques
The choice of analytical technique for the characterization of this compound derivatives depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) often emerges as the gold standard, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable alternatives for specific applications.
| Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Sensitivity | Very High (pg to ng level) | High (ng level) | Moderate (µg level) |
| Selectivity | Very High | High | Moderate |
| Limit of Detection (LOD) | 0.01 µM for HDI derivative[1] | ~0.2 mg/L for MIC derivative[2] | ~0.5 µg/m³ in air for MIC derivative[2] |
| Linear Range | 5 pg - 5 ng[3] | 0.03 - 0.85 µg for MIC/EIC/PIC/BIC derivatives[2] | 300 pg - 30 ng[3] |
| Sample Volatility | Not a limiting factor | Requires volatile or thermally stable derivatives | Not a limiting factor |
| Matrix Effects | Can be significant, often requires internal standards | Less prone to matrix effects than LC-MS | Can be affected by co-eluting UV-active compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for the analysis of this compound derivatives.
LC-MS/MS Analysis of the Dibutylamine Derivative
-
Derivatization: The sample containing this compound is reacted with a solution of dibutylamine (DBA) in an inert solvent (e.g., toluene) to form N,N-dibutyl-N'-(4-iodophenyl)urea. The reaction is typically rapid and proceeds at room temperature.[4]
-
Sample Preparation: The reaction mixture is then diluted with an appropriate solvent, such as acetonitrile, for LC-MS/MS analysis.
-
Chromatographic Separation: The derivatized analyte is separated using a C18 reversed-phase HPLC column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule [M+H]⁺ is selected as the precursor ion, and specific product ions are monitored for quantification.
GC-MS Analysis of the Dibutylamine Derivative
-
Derivatization: Similar to the LC-MS/MS protocol, the isocyanate is derivatized with DBA.
-
Sample Preparation: The resulting urea derivative is extracted and dissolved in a volatile solvent suitable for GC analysis, such as toluene.
-
Gas Chromatographic Separation: The sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure the separation of the analyte from other components.
-
Mass Spectrometric Detection: An electron ionization (EI) source is typically used. The mass spectrometer is operated in full scan mode to obtain the fragmentation pattern or in selected ion monitoring (SIM) mode for targeted quantification.
Visualizing the Fragmentation Pathway and Experimental Workflow
To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the predicted mass spectral fragmentation of the N,N-dibutyl-N'-(4-iodophenyl)urea derivative and the general experimental workflow.
Discussion of Fragmentation
The mass spectral fragmentation of N,N'-substituted ureas is a key diagnostic tool for their identification. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), a characteristic fragmentation pathway for these derivatives involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[5] For the dibutylamine derivative of this compound, the protonated molecule [M+H]⁺ would be the precursor ion. A primary fragmentation would involve the loss of iodobenzene to yield a fragment corresponding to the protonated dibutylurea. Another significant fragmentation pathway would be the loss of dibutylamine, resulting in an ion representing the protonated this compound. Further fragmentation of these primary product ions can provide additional structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. tsijournals.com [tsijournals.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Iodophenyl Isocyanate and 4-Bromophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Iodophenyl isocyanate and 4-bromophenyl isocyanate, two common reagents in organic synthesis and drug development. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications by providing a comprehensive overview of their relative reactivity, supported by theoretical principles and representative experimental data.
Introduction
This compound and 4-bromophenyl isocyanate are valuable building blocks in medicinal chemistry and materials science, primarily utilized for the formation of urea and carbamate linkages through reactions with amines and alcohols, respectively. The choice between these two reagents often depends on factors such as desired reactivity, cost, and the potential for subsequent cross-coupling reactions where the halogen atom can be further functionalized. Understanding the subtle differences in their reactivity is crucial for optimizing reaction conditions and achieving desired outcomes.
Theoretical Reactivity Comparison
The reactivity of the isocyanate group (-N=C=O) in aryl isocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. The central carbon atom of the isocyanate is electrophilic and is the site of nucleophilic attack. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of this carbon, thereby enhancing the reactivity of the isocyanate towards nucleophiles. Conversely, electron-donating groups decrease its reactivity.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing nature. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For para-substituents, the σp value is used.
Based on established Hammett constants, the electronic effects of the iodo and bromo substituents can be compared:
-
Para-Bromo (p-Br): σp = +0.23
-
Para-Iodo (p-I): σp = +0.28
The slightly more positive σp value for the iodo substituent suggests that it is marginally more electron-withdrawing than the bromo substituent. This enhanced electron-withdrawing character is attributed to the greater polarizability of the iodine atom. Consequently, this compound is expected to be slightly more reactive towards nucleophiles than 4-bromophenyl isocyanate.
This theoretical prediction implies that under identical reaction conditions, this compound should react at a slightly faster rate with nucleophiles such as amines and alcohols compared to its bromo-substituted counterpart.
Quantitative Data Summary
| Property | This compound | 4-Bromophenyl Isocyanate |
| CAS Number | 15845-62-2 | 2493-02-9 |
| Molecular Formula | C₇H₄INO | C₇H₄BrNO |
| Molecular Weight | 245.02 g/mol | 198.02 g/mol |
| Melting Point | 44-48 °C | 42-44 °C |
| Hammett Constant (σp) | +0.28 | +0.23 |
| Predicted Reactivity | Slightly Higher | Slightly Lower |
Experimental Protocols
The following are representative experimental protocols for the reaction of an aryl isocyanate with an amine to form a urea and with an alcohol to form a carbamate. These protocols can be adapted for both this compound and 4-bromophenyl isocyanate.
1. Synthesis of a Disubstituted Urea
This protocol describes the reaction of a para-substituted phenyl isocyanate with a primary amine.
-
Materials:
-
4-Halophenyl isocyanate (1.0 eq)
-
Primary amine (e.g., n-butylamine) (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
-
Procedure:
-
Dissolve the 4-halophenyl isocyanate in the anhydrous solvent in the round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add the primary amine dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude urea product can be purified by recrystallization or column chromatography.
-
2. Synthesis of a Carbamate
This protocol outlines the reaction of a para-substituted phenyl isocyanate with a primary alcohol.
-
Materials:
-
4-Halophenyl isocyanate (1.0 eq)
-
Primary alcohol (e.g., n-butanol) (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Catalyst (optional, e.g., dibutyltin dilaurate, a few drops)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
-
Procedure:
-
In the round-bottom flask, dissolve the 4-halophenyl isocyanate and the primary alcohol in the anhydrous solvent under a nitrogen atmosphere.
-
If a catalyst is used, add it to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude carbamate product can be purified by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the general reaction mechanism of aryl isocyanates with nucleophiles and the logical relationship of factors influencing their reactivity.
Caption: General mechanism of nucleophilic addition to an aryl isocyanate.
Caption: Factors influencing the reactivity of aryl isocyanates.
Conclusion
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Iodophenyl Isocyanate Adducts
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of reactive intermediates such as 4-Iodophenyl isocyanate and its subsequent adducts is critical. The presence of impurities can significantly impact reaction yields, product quality, and the safety and efficacy of final drug products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for assessing the purity of this compound adducts, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of organic compounds, offering high resolution and sensitivity. Due to the high reactivity of the isocyanate group, direct analysis is challenging. Therefore, a pre-column derivatization step is typically employed to form a stable, UV-active adduct that can be readily analyzed.
A common approach involves the reaction of the isocyanate with an amine to form a stable urea derivative. This guide will focus on a reversed-phase HPLC (RP-HPLC) method following derivatization with di-n-butylamine (DBA).
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can provide valuable information on the purity of this compound adducts, particularly for quantifying the reactive isocyanate content. These include:
-
Titration: A classic and robust method for determining the total isocyanate (%NCO) content. It is based on the reaction of the isocyanate with a known excess of a standard amine solution, followed by back-titration of the unreacted amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable isocyanates or their derivatized products. It offers excellent separation and structural identification of impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the purity of a sample without the need for a reference standard of the same compound. It provides a direct measure of the molar concentration of the analyte.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities versus the determination of total reactive content, as well as available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC-UV/MS (with Derivatization) | Liquid phase separation of derivatized adducts with UV or mass spectrometric detection.[1] | High sensitivity and selectivity for separating the main adduct from impurities and starting materials. Well-established for isocyanate analysis.[1] | Requires a derivatization step, which adds complexity and potential for side reactions.[1] | LOD/LOQ: μg/mL to ng/mL range. Linearity (R²): >0.999. Precision (RSD): <2%. Accuracy (Recovery): 98-102%. |
| Titration (%NCO) | Reaction of the isocyanate with excess amine, followed by back-titration of the unreacted amine. | Simple, inexpensive, and provides an accurate measure of the total reactive isocyanate content. Standardized methods (e.g., ASTM D2572) are available. | Does not provide information on specific impurities. Less sensitive than chromatographic methods. | Precision (RSD): <1%. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass spectrometric detection.[1] | High specificity and sensitivity; allows for the identification of volatile impurities.[1] | This compound and its adducts may have low volatility and could degrade at high temperatures in the injector or column.[1] | LOD/LOQ: Low ng to pg range. Precision (RSD): <5%.[1] |
| Quantitative NMR (qNMR) | Molar concentration is determined by comparing the integral of an analyte signal to that of an internal standard of known purity. | Primary method, highly accurate and does not require a specific reference standard for the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Precision (RSD): <1%. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase HPLC Method with Di-n-butylamine (DBA) Derivatization
This protocol describes the purity analysis of a this compound adduct formed with a hypothetical primary amine (R-NH2).
1. Derivatization and Sample Preparation:
-
Derivatizing Reagent: Prepare a 0.01 M solution of di-n-butylamine (DBA) in anhydrous acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound adduct sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the 0.01 M DBA solution in acetonitrile.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of any unreacted this compound.
-
-
Standard Preparation:
-
Prepare a stock solution of a purified this compound-DBA urea derivative standard in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the this compound adduct is determined by the area percent method, where the peak area of the main adduct is expressed as a percentage of the total peak area of all components in the chromatogram.
-
Impurities can be quantified against the calibration curve of the main adduct derivative if a reference standard for the impurity is not available (assuming a similar response factor).
Titration Method for Total Isocyanate (%NCO) Content
This method determines the amount of unreacted this compound in a sample.
1. Reagents and Sample Preparation:
-
Titrant: Standardized 0.1 N hydrochloric acid (HCl).
-
Amine Reagent: A solution of di-n-butylamine in a dry solvent like toluene (e.g., 2 M).
-
Indicator: Bromocresol green.
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound adduct sample into a dry Erlenmeyer flask and dissolve it in a known volume of dry toluene.
2. Titration Procedure:
-
Add a precise volume of the di-n-butylamine reagent to the sample solution. Stopper the flask and allow it to react for 15-20 minutes.
-
Add a suitable indicator (e.g., bromocresol green) to the flask.
-
Titrate the unreacted di-n-butylamine with the standardized 0.1 N HCl until the endpoint is reached (indicated by a color change).
-
Perform a blank titration using the same volume of the di-n-butylamine reagent without the isocyanate sample.
3. Calculation:
The %NCO is calculated using the following formula:
%NCO = [((B - S) × N × 4.202)) / W]
Where:
-
B = volume of HCl for the blank titration (mL)
-
S = volume of HCl for the sample titration (mL)
-
N = normality of the HCl
-
W = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group.
Visualizing the Experimental Workflows
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound adducts is crucial for ensuring the quality and consistency of research and development outcomes. RP-HPLC with pre-column derivatization offers excellent sensitivity and selectivity for the separation and quantification of the main adduct and related impurities. For a rapid and accurate assessment of the total reactive isocyanate content, the classic titration method remains a reliable and cost-effective choice. GC-MS and qNMR provide powerful, albeit more specialized, alternatives for impurity identification and primary quantification, respectively. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in selecting and implementing the most suitable method for their specific analytical needs.
References
Alternative reagents to 4-Iodophenyl isocyanate for bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation reagent is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a sophisticated diagnostic tool. While 4-iodophenyl isocyanate offers a reactive moiety for targeting primary amines, a diverse array of alternative reagents provides greater flexibility, specificity, and stability. This guide presents an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable chemistry for your specific application.
Performance Comparison of Bioconjugation Reagents
The choice of a bioconjugation strategy is dictated by the available functional groups on the biomolecule, the desired stability of the resulting linkage, and the need to preserve the biomolecule's activity. The following tables summarize the key performance characteristics of the most widely used alternatives to isocyanate-based conjugation.
Table 1: Quantitative Comparison of Key Bioconjugation Chemistries
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| NHS Ester Chemistry | Primary Amines (-NH₂) | 50-80%[1] | High (Amide bond)[1] | Moderate (30 min - 4 hours)[1] | pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis.[1] |
| Maleimide Chemistry | Thiols (-SH) | >90%[1] | High (Thioether bond)[1] | Fast (1-2 hours)[1] | pH-sensitive (optimal ~pH 6.5-7.5); maleimide can hydrolyze at higher pH.[1] |
| Click Chemistry (SPAAC) | Azides (-N₃) and Alkynes | >95% | Very High (Triazole ring)[2] | Fast (30-60 minutes) | Bioorthogonal; requires introduction of azide and alkyne groups. |
| Oxime Ligation | Aldehydes/Ketones & Aminoxy/Hydroxylamine | High | High (Oxime bond) | Moderate to Fast | Bioorthogonal; requires introduction of specific functional groups. |
Table 2: Stability of Common Bioconjugation Linkages
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents | Notes |
| Amide | Highly Stable[2] | Generally Stable[2] | Highly Stable[2] | Susceptible to cleavage by specific proteases.[2] |
| Thioether (from Maleimide) | Stable[2] | Prone to Thiol Exchange[2] | Stable[2] | Can undergo retro-Michael reaction, leading to payload loss.[2] |
| 1,2,3-Triazole (from Click Chemistry) | Highly Stable[2] | Highly Stable[2] | Highly Stable[2] | Considered one of the most stable bioorthogonal linkages.[2] |
| Oxime | Generally Stable[2] | Moderately Stable[2] | Stable[2] | Stability can be pH-dependent.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful synthesis, characterization, and comparison of bioconjugates. The following are representative protocols for the conjugation of a payload to a protein, such as a monoclonal antibody (mAb).
Protocol 1: NHS Ester-Mediated Amine Coupling
This protocol describes the labeling of a protein's primary amines with an NHS ester-functionalized payload.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Payload Preparation: Immediately before use, dissolve the NHS ester-payload in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester-payload solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted payload and byproducts.
Protocol 2: Maleimide-Mediated Thiol Coupling
This protocol outlines the site-specific labeling of a protein's cysteine residues with a maleimide-functionalized payload.
Materials:
-
Protein solution in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized payload
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Payload Preparation: Dissolve the maleimide-payload in DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide-payload solution to the reduced protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a small molecule thiol to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry
This protocol describes the bioorthogonal conjugation of an azide-modified protein with a cyclooctyne-functionalized payload.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne (e.g., DBCO)-functionalized payload
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare the azide-modified protein and the cyclooctyne-payload separately.
-
Conjugation Reaction: Mix the azide-modified protein with the cyclooctyne-payload in a reaction tube. A molar excess of the cyclooctyne-payload (e.g., 2-5 fold) is often used.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
Purification: Purify the conjugate using a desalting column or dialysis to remove the unreacted payload.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Generalized workflow for bioconjugation experiments.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).
References
Navigating Reactivity: A Comparative Guide to Halogen-Substituted Phenyl Isocyanates through DFT Studies
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenyl isocyanates is paramount for molecular design and synthesis. This guide offers a comparative analysis of the reactivity of halogen-substituted phenyl isocyanates, leveraging insights from Density Functional Theory (DFT) studies to elucidate the impact of halogen substitution on the electronic structure and, consequently, the chemical behavior of these versatile compounds.
The reactivity of phenyl isocyanate and its derivatives is central to the formation of urethanes, ureas, and other critical linkages in medicinal chemistry and materials science. The introduction of a halogen substituent onto the phenyl ring can significantly modulate the electrophilicity of the isocyanate group, thereby influencing reaction rates and selectivity. While direct comparative DFT studies on a complete series of halogen-substituted phenyl isocyanates are not extensively documented in a single source, existing research on related compounds and general principles of physical organic chemistry provide a strong framework for understanding their relative reactivity.
Generally, the presence of electron-withdrawing groups on the phenyl ring is known to increase the reactivity of the isocyanate moiety. Halogens, being electronegative, act as electron-withdrawing substituents, enhancing the electrophilic character of the isocyanate carbon atom and making it more susceptible to nucleophilic attack.
Comparative Analysis of Electronic Properties: Insights from a Halogen-Substituted Isocyanatophosphine Study
While specific DFT data on reaction barriers for a homologous series of halogen-substituted phenyl isocyanates is elusive in readily available literature, a comparative DFT study on halogen-substituted isocyanatophosphines provides valuable insights into the electronic trends that govern reactivity.[1][2] The calculated global reactivity descriptors from this study, presented in Table 1, illustrate how the nature of the halogen atom systematically influences key electronic parameters.
Table 1: Comparison of DFT-Calculated Global Reactivity Descriptors for Halogen-Substituted Isocyanatophosphines. [1][2]
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔEg) (eV) | Electron Accepting Power (ω+) (eV) | Electron Donating Power (ω-) (eV) |
| Difluoro Isocyanatophosphine (DFP) | - | - | 7.361 | - | 7.891 |
| Dichloro Isocyanatophosphine (DCP) | - | - | 5.993 | - | 6.445 |
| Dibromo Isocyanatophosphine (DBP) | - | - | 5.142 | - | 6.015 |
| Diiodo Isocyanatophosphine (DIP) | -6.840 | - | 4.243 | 3.165 | 4.579 |
Data extracted from a DFT study on halogen-substituted isocyanatophosphines, which serve as a model to illustrate electronic trends.[1][2]
From this data, a clear trend emerges: as we move down the halogen group from fluorine to iodine, the HOMO-LUMO energy gap (ΔEg) decreases.[1][2] A smaller energy gap generally correlates with higher chemical reactivity.[1][2] The diiodo isocyanatophosphine (DIP), with the smallest energy gap of 4.243 eV, is predicted to be the most reactive among the series.[1][2] Conversely, the difluoro derivative (DFP) exhibits the largest energy gap, suggesting the lowest reactivity.[1][2] This trend in reactivity is also reflected in the electron accepting (ω+) and donating (ω-) powers.[1][2]
Based on these findings and established principles of electronic effects, a similar trend can be anticipated for halogen-substituted phenyl isocyanates. The reactivity is expected to increase in the order:
Fluorophenyl isocyanate < Chlorophenyl isocyanate < Bromophenyl isocyanate < Iodophenyl isocyanate
This predicted order is a direct consequence of the decreasing electronegativity and increasing polarizability down the halogen group, which influences the electronic landscape of the entire molecule.
Experimental and Computational Protocols
To provide a comprehensive understanding of the reactivity of these compounds, a combination of experimental and computational methods is typically employed.
Experimental Protocol: Kinetic Studies via In-situ FT-IR
A common experimental approach to quantify the reactivity of isocyanates involves monitoring the progress of a reaction with a nucleophile, such as an alcohol or an amine, over time.
-
Reactant Preparation: Solutions of the halogen-substituted phenyl isocyanate and the chosen nucleophile (e.g., phenol) in a suitable solvent (e.g., xylene, dioxane) are prepared at known concentrations.
-
Reaction Monitoring: The reaction is initiated by mixing the reactant solutions in a thermostated reactor equipped with an in-situ Fourier-Transform Infrared (FT-IR) probe.
-
Data Acquisition: The FT-IR spectra are recorded at regular intervals. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak are monitored.
-
Kinetic Analysis: The concentration of the isocyanate at different time points is determined from the FT-IR data using the Beer-Lambert law. These concentration-time data are then used to determine the reaction rate constants.
Computational Protocol: DFT Calculations of Activation Energies
Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms and predicting reactivity.
-
Model System Setup: The geometries of the reactants (halogen-substituted phenyl isocyanate and a model nucleophile, e.g., methanol), transition state, and products are constructed in silico.
-
Geometry Optimization: The structures are optimized to find their lowest energy conformations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. The presence of a single imaginary frequency confirms a true transition state, while all real frequencies indicate energy minima for reactants and products.
-
Energy Calculation: The electronic energies of all species are calculated. The activation energy (energy barrier) is then determined as the difference in energy between the transition state and the reactants.
Logical Workflow for DFT Reactivity Studies
The following diagram illustrates the typical workflow for a DFT-based investigation into chemical reactivity.
Caption: Workflow for a DFT study on chemical reactivity.
Conclusion
The reactivity of halogen-substituted phenyl isocyanates is significantly influenced by the nature of the halogen atom. DFT studies, by providing insights into the electronic structure of these molecules, serve as a powerful predictive tool for understanding these effects. The trend of decreasing HOMO-LUMO energy gap down the halogen group, as illustrated by the isocyanatophosphine model system, strongly suggests that reactivity increases from fluoro- to iodo-substituted phenyl isocyanates. This understanding is crucial for the rational design of molecules with tailored reactivity in the fields of drug discovery and materials science. Further dedicated DFT studies focusing on the reaction barriers of this specific class of compounds would be invaluable in providing precise quantitative comparisons.
References
Comparative Kinetic Analysis of 4-Iodophenyl Isocyanate and Other Aryl Isocyanates in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-iodophenyl isocyanate with common nucleophiles, contextualized with data from alternative aryl isocyanates such as phenyl isocyanate and 4-chlorophenyl isocyanate. Due to a lack of specific kinetic data for this compound in the reviewed literature, this guide leverages established principles of isocyanate reactivity and available experimental data for analogous compounds to provide a predictive comparison. Isocyanates are crucial reagents in the synthesis of a wide array of organic compounds, including urethanes, ureas, and thiocarbamates, which are foundational in drug development and material science.
General Reactivity of Aryl Isocyanates
Aryl isocyanates are characterized by the electrophilic carbon atom of the isocyanate group (-N=C=O), which is susceptible to nucleophilic attack. The reactivity of the isocyanate is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.[1]
The general reaction mechanism involves a nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
Comparative Kinetic Data
While specific kinetic data for this compound is sparse, we can infer its reactivity relative to other phenyl isocyanates based on the electronic properties of the iodine substituent. Iodine is an electron-withdrawing group (due to its electronegativity) but also a weak pi-donor (due to its lone pairs). However, its inductive effect generally dominates, leading to an overall deactivation of the aromatic ring but an activation of the isocyanate group towards nucleophilic attack. Therefore, this compound is expected to be more reactive than phenyl isocyanate but potentially less reactive than isocyanates with stronger electron-withdrawing groups like a nitro group.
The following tables summarize kinetic data for the reactions of phenyl isocyanate and 4-chlorophenyl isocyanate with various nucleophiles. This data serves as a benchmark for estimating the reactivity of this compound.
Table 1: Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 1-Butanol | Dichloromethane | Not Specified | Varies with reactant concentration |
| Ethanol | Toluene | Not Specified | Rate constants measured and activation energies calculated |
| 2-Propanol | Not Specified | 25 | Rate depends on alcohol concentration (monomer vs. polymer) |
| Cyclohexanol | Not Specified | 25 | Slower rate than 2-propanol |
Note: The reaction of phenyl isocyanate with alcohols can be complex, with catalysis by the alcohol itself and the urethane product being observed.[2][3] The rate can also be influenced by the self-association of alcohol molecules.[4]
Table 2: Reaction of Phenyl Isocyanate with Amines and Thiols
| Nucleophile | Solvent | Temperature (°C) | Observations |
| Primary Aliphatic Amines | Not Specified | Not Specified | Very rapid reactions, with half-lives on the order of milliseconds.[5] |
| Aromatic Amines | Not Specified | Not Specified | Slower than aliphatic amines, with reactivity depending on the amine's basicity. |
| 1-Butanethiol (with triethylamine catalyst) | Toluene | 25 | Followed approximate second-order kinetics.[6] |
| 1-Dodecanethiol (with triethylamine catalyst) | Toluene | 25 | Followed approximate second-order kinetics.[6] |
| 2-Methylpropane-2-thiol (with triethylamine catalyst) | Xylene | 25 | Showed second-order kinetics without product catalysis.[6] |
Note: The reaction with amines is generally much faster than with alcohols.[5] Primary amines are typically more reactive than secondary amines with isocyanates.[7]
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of isocyanate reactions, based on methodologies reported in the literature.
Method 1: UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in the ultraviolet or visible spectrum of the reactants or products.
-
Preparation of Solutions: Prepare stock solutions of the isocyanate and the nucleophile in a suitable solvent (e.g., anhydrous toluene, dichloromethane). The solvent must be inert to the reactants.
-
Temperature Control: Use a thermostatted cell holder in the spectrophotometer to maintain a constant reaction temperature.
-
Initiation of Reaction: Mix the reactant solutions directly in the cuvette or in a separate vessel and quickly transfer to the cuvette.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product over time.
-
Data Analysis: Use the absorbance data to calculate the concentration of the monitored species over time. The rate constant can then be determined by fitting the data to the appropriate integrated rate law (e.g., second-order).
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products.
-
Reaction Setup: In a thermostatted reactor, mix the isocyanate and nucleophile solutions.
-
Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a reagent that rapidly reacts with the isocyanate (e.g., an excess of a primary amine).
-
Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
Quantification: Determine the concentrations of the reactants and products from the peak areas in the chromatogram using a pre-established calibration curve.
-
Kinetic Analysis: Plot the concentration of a reactant or product as a function of time and determine the rate constant from the slope of the line, according to the appropriate rate law.[8][9]
Visualizations
The following diagrams illustrate the general reaction pathway for isocyanates and a typical workflow for a kinetic study.
Caption: Reaction mechanism of an aryl isocyanate with a nucleophile.
Caption: A typical experimental workflow for kinetic analysis.
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. experts.umn.edu [experts.umn.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of 4-Iodophenyl Isocyanate Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 4-iodophenyl isocyanate derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide will delve into the experimental protocols of X-ray crystallography, present quantitative data from known crystal structures, and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1][2] This technique provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies and rational drug design.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure through SCXRD involves several key steps, from crystal preparation to data analysis.[3][4]
-
Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[4][5] These patterns are recorded by a detector.
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[6]
-
Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data. This iterative process leads to a final, highly accurate molecular structure.[6]
Quantitative Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic data for selected derivatives of this compound and related compounds. This data provides a basis for understanding the structural landscape of this class of molecules.
| Compound | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Ethyl n-[2-(hydroxyacetyl)-4-iodophenyl]carbamate | 645577 | Monoclinic | P2₁/c | 10.552(4) | 11.687(5) | 12.198(3) | 90 | 99.94(4) | 90 | |
| Methyl N-(4-bromophenyl)carbamate | 1571273 | Orthorhombic | Pbca | 10.1313(3) | 8.5416(4) | 20.4597(7) | 90 | 90 | 90 | |
| Methyl N-(4-chlorophenyl)carbamate | Monoclinic | P2₁/n | 11.126(2) | 9.833(2) | 8.0076(16) | 90 | 99.34(3) | 90 | ||
| N,N'-Bis(4-chlorophenyl)urea | Monoclinic | C2/c | 27.093(3) | 4.5768(5) | 9.901(1) | 90 | 96.389(2) | 90 | [7] |
Note: Complete crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and may be more suitable in certain situations.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[2] | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult and time-consuming to grow. |
| Nuclear Magnetic Resonance (NMR) | Information about the chemical environment of atoms (chemical shifts), connectivity of atoms through bonds (coupling constants), and spatial proximity of atoms (NOE). Provides the carbon-hydrogen framework of the molecule.[8] | Non-destructive, provides information about the molecule's structure in solution, and can be used for both qualitative and quantitative analysis.[8] | Does not provide the precise 3D arrangement of atoms in the solid state. Interpretation can be complex for large or highly symmetric molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its elemental composition. Fragmentation patterns can offer clues about the molecule's structure.[9][10] | High sensitivity, requires very small amounts of sample, and can be coupled with separation techniques like liquid chromatography (LC-MS). | Provides indirect structural information. Isomers often cannot be distinguished without tandem MS and fragmentation analysis. Does not provide conformational information. |
| 3D Electron Diffraction (MicroED) | Can determine the 3D structure of very small crystals (nanocrystals) that are not suitable for X-ray diffraction.[11] | Requires much smaller crystals than SCXRD, making it applicable to a wider range of compounds. Data collection can be very fast.[11] | A newer technique that is not as widely available as X-ray diffractometers. Data can be more challenging to process and refine. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative using single-crystal X-ray diffraction.
Caption: Experimental workflow for X-ray crystallographic analysis.
Conclusion
X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of this compound derivatives, providing invaluable data for drug discovery and development. While techniques like NMR and mass spectrometry offer essential complementary information, they cannot replace the detailed and unambiguous structural insights provided by a successful single-crystal X-ray diffraction experiment. The continued development of techniques such as MicroED promises to expand the applicability of crystallographic methods to an even broader range of challenging chemical systems.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Iodophenyl Isocyanate and 4-Chlorophenyl Isocyanate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that influences the efficiency, yield, and outcome of a synthetic pathway. This guide provides a detailed comparative study of two key reagents, 4-Iodophenyl Isocyanate and 4-Chlorophenyl Isocyanate, focusing on their application in the synthesis of urea derivatives, a common motif in pharmacologically active compounds.
This analysis delves into the physical and chemical properties, relative reactivity, and applications of these two halogenated phenyl isocyanates. While direct, side-by-side kinetic studies are not extensively documented in publicly available literature, a comparison of their reactivity can be effectively elucidated through the lens of established principles of physical organic chemistry, supported by their Hammett substituent constants.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these reagents is essential for their proper handling, storage, and application in synthesis. The following table summarizes the key physicochemical data for this compound and 4-Chlorophenyl Isocyanate.
| Property | This compound | 4-Chlorophenyl Isocyanate |
| CAS Number | 15845-62-2 | 104-12-1 |
| Molecular Formula | C₇H₄INO | C₇H₄ClNO |
| Molecular Weight | 245.02 g/mol | 153.57 g/mol |
| Appearance | White crystalline solid | White to yellow crystalline solid |
| Melting Point | 44-48 °C | 26-29 °C |
| Boiling Point | 84 °C at 5 mmHg | 203-204 °C |
| Purity | Typically ≥ 97% | Typically ≥ 98% |
Comparative Reactivity in Urea Synthesis
The primary synthetic application for both this compound and 4-Chlorophenyl Isocyanate is the formation of N,N'-disubstituted ureas through reaction with primary or secondary amines. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like amines. The reactivity of the isocyanate is significantly influenced by the electronic properties of the substituent on the phenyl ring.
An electron-withdrawing group enhances the electrophilicity of the carbonyl carbon in the isocyanate moiety, thereby increasing its reactivity towards nucleophiles. The Hammett substituent constant (σp) provides a quantitative measure of the electronic effect of a substituent in the para position of a benzene ring.
-
4-Chlorophenyl Isocyanate: The chloro group is moderately electron-withdrawing, reflected by its positive Hammett constant (σp = +0.23).
-
This compound: The iodo group is also electron-withdrawing, but to a lesser extent than the chloro group, with a Hammett constant (σp = +0.18).
Based on these values, it can be predicted that 4-Chlorophenyl Isocyanate is the more reactive of the two compounds . The greater electron-withdrawing nature of the chlorine atom leads to a more electrophilic isocyanate carbon, resulting in a faster rate of reaction with amines. While direct kinetic data comparing the two is scarce, this prediction is well-grounded in the principles of physical organic chemistry.
The workflow for a typical urea synthesis is illustrated below:
Experimental Protocol: Synthesis of a Diaryl Urea
The following is a general experimental protocol for the synthesis of a diaryl urea, which can be adapted for both this compound and 4-Chlorophenyl Isocyanate. This procedure is based on established methods for urea synthesis.
Materials:
-
4-Halophenyl isocyanate (this compound or 4-Chlorophenyl isocyanate) (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DCM or THF, add the 4-halophenyl isocyanate (1.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the solid with cold solvent (DCM or THF) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N,N'-diaryl urea.
Note: The reaction time may be shorter for the more reactive 4-Chlorophenyl Isocyanate. It is crucial to use anhydrous solvents as isocyanates react with water.
Applications in Drug Development
Both this compound and 4-Chlorophenyl Isocyanate are valuable building blocks in the synthesis of pharmaceutical compounds. The resulting urea moiety is a common feature in many biologically active molecules. A notable example is the use of 4-chlorophenyl isocyanate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of certain types of cancer. The general synthetic pathway for such compounds is depicted below.
The iodine atom in this compound offers a unique advantage for certain applications. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for further molecular diversification and the synthesis of complex molecular architectures. This makes this compound a particularly useful reagent for creating libraries of compounds for drug discovery screening.
Conclusion
-
Reactivity: Based on electronic effects as quantified by Hammett constants, 4-Chlorophenyl Isocyanate is predicted to be more reactive than this compound due to the greater electron-withdrawing ability of the chlorine atom.
-
Synthetic Utility: Both reagents are effective for the synthesis of diaryl ureas. The choice between them may depend on the desired reaction rate and the need for subsequent functionalization.
-
Strategic Advantage of this compound: The presence of the iodine atom provides a handle for further synthetic transformations via cross-coupling reactions, offering greater versatility in the design and synthesis of complex molecules.
Researchers should consider these factors when selecting the appropriate reagent for their specific synthetic goals. The provided experimental protocol offers a reliable starting point for the synthesis of diaryl ureas using either of these valuable building blocks.
Thermal Stability of Aromatic Isocyanate-Based Polymers: A Comparative Guide
A detailed analysis of the thermal properties of polymers derived from aromatic isocyanates is crucial for their application in fields requiring high-temperature resistance. This guide provides a comparative overview of the thermal stability of various aromatic isocyanate-based polymers, with a particular focus on the influence of iodination. Due to a scarcity of publicly available data on the homopolymers of 4-iodophenyl isocyanate and its direct non-halogenated and other halogenated analogues, this guide will focus on the more extensively studied polyurethane systems derived from common aromatic isocyanates, including those incorporating iodine-containing monomers.
This guide will compare the thermal stability of non-halogenated polyurethanes based on 4,4'-methylenebis(phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) with that of iodinated polyurethanes. The inclusion of iodine is often intended to impart radiopacity for biomedical applications, and its effect on thermal stability is a key consideration for material processing and end-use performance.
Comparative Thermal Analysis Data
The thermal stability of polymers is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition profile. Key parameters from TGA include the onset decomposition temperature and the temperature of maximum rate of weight loss. DSC measures the heat flow to or from a sample as it is heated or cooled, providing information on glass transition temperatures (Tg), melting points (Tm), and crystallization behavior.
The following table summarizes the thermal properties of various aromatic isocyanate-based polyurethanes as reported in the literature.
| Polymer System | Isocyanate | Key Structural Features | TGA Decomposition Temp. (°C) (Td) | Glass Transition Temp. (°C) (Tg) | Reference |
| Non-Halogenated Polyurethanes | |||||
| Polyurethane | MDI | Poly(tetramethylene glycol) (PTMG) based | ~300 - 400 | -40 to -15 | General Literature |
| Polyurethane | TDI | Polyether polyol based | ~270 - 400 | Varies with polyol | General Literature |
| Poly(urethane-isocyanurate) | MDI | Propylene glycol (PPG) based, with isocyanurate crosslinks | Td50: ~360 - 450 | ~45 | [1] |
| Iodinated Polyurethanes | |||||
| Iodinated Polyurethane (I-PU) | MDI | PTMG and iodinated bisphenol-A (IBPA) as chain extender | Lower than non-iodinated control | Not specified | [2] |
| Iodinated Poly(ester-urethane) (I-PEU) | IPDI | Poly(butylene succinate) and IBPA | Decreased with increasing IBPA | Not specified | [2] |
| Biodegradable Radiopaque Poly(ester-urethane) | PCL-Diisocyanate | Poly(ε-caprolactone) and IBPA | Decreased with increasing IBPA | Not specified | [3] |
Note: Direct comparison is challenging due to variations in the polyol, chain extender, and overall polymer architecture in the cited studies. However, a general trend of decreased thermal stability with the incorporation of iodinated monomers is observed. This is likely due to the lower bond energy of the C-I bond compared to C-H or C-C bonds, making it a potential initiation site for thermal degradation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible thermal analysis of polymers. Below are generalized methodologies for TGA and DSC based on common practices in the cited literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A sample mass of 5-10 mg is typically used.
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is used to study the inherent thermal stability of the polymer backbone, while an oxidative atmosphere provides insights into its stability in air.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of the polymer samples.
Methodology:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate.
-
Temperature Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -100°C) to a temperature above its expected melting point to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting low temperature.
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to the final temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.
-
The melting temperature (Tm) is identified as an endothermic peak.
-
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the process, the following diagrams illustrate the general workflow for thermal stability analysis and a conceptual representation of how polymer structure influences thermal stability.
Caption: Generalized workflow for the thermal stability analysis of polymers.
Caption: Factors influencing the thermal stability of aromatic isocyanate-based polymers.
References
Safety Operating Guide
Safe Disposal of 4-Iodophenyl Isocyanate: A Comprehensive Guide
For Immediate Reference: In Case of a Spill or Exposure, Follow Emergency Procedures Outlined in Your Laboratory's Chemical Hygiene Plan and the Product's Safety Data Sheet (SDS).
This guide provides detailed procedures for the safe disposal of 4-Iodophenyl isocyanate, a compound requiring careful handling due to its reactivity and potential health hazards. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these protocols is crucial for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
Minor Spills:
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[1][2][3] Do not use combustible materials like paper towels.[1]
-
Shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture.[2][4]
-
Proceed with the neutralization protocol outlined below.
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
For spills in transit, contact CHEMTREC or your local emergency response number.[2]
Neutralization and Disposal Protocol
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[1] The primary goal of the disposal procedure is the complete and safe conversion of the reactive isocyanate groups into inert urea compounds.
Experimental Protocol: Neutralization of this compound Waste
-
Prepare Neutralization Solution: In a designated and well-ventilated chemical fume hood, prepare one of the decontamination solutions listed in Table 1 in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and prevent splashing.
-
Controlled Reaction: Slowly and in small portions, add the this compound waste (or the absorbent material from a spill) to the stirred decontamination solution.[1] Be aware that the reaction may be exothermic.
-
Allow for Complete Reaction: Let the mixture stand in the open container within the fume hood for at least 48 hours to ensure the neutralization reaction is complete.[3][4] The generation of carbon dioxide gas should have ceased.
-
Final Disposal: The neutralized slurry should be collected by a licensed hazardous waste disposal contractor.[2] Label the waste container clearly, indicating its contents. Dispose of all contaminated PPE as hazardous waste.
Decontamination Solutions
The following formulations can be used to neutralize isocyanate waste. Prepare these solutions fresh before use.
| Formulation | Component | Concentration | Notes |
| Formula 1 | Sodium Carbonate | 5-10% | Preferred for leftovers as it is not flammable.[2][4][5] |
| Liquid Detergent | 0.2-2% | ||
| Water | to make 100% | ||
| Formula 2 | Concentrated Ammonia | 3-8% | Requires good ventilation due to ammonia vapors.[2][4][5] |
| Liquid Detergent | 0.2-2% | ||
| Water | to make 100% |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Empty Container Decontamination
Empty containers that held this compound must also be decontaminated.
-
Fill the empty, unsealed container with one of the decontamination solutions from Table 1.
-
Allow the container to stand for a minimum of 48 hours with the bung or cap removed to allow any generated CO2 to escape.[3]
-
After decontamination, the container should be pierced to prevent reuse.[3]
-
Dispose of the container and the rinsate in accordance with federal, state, and local regulations.
Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.[6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
